Bac2A TFA
Description
Properties
Molecular Formula |
C63H121N25O12 |
|---|---|
Molecular Weight |
1420.8 g/mol |
IUPAC Name |
(2S,3S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C63H121N25O12/c1-15-34(11)46(58(99)82-41(24-20-28-77-63(72)73)52(93)84-43(31(5)6)55(96)79-37(14)49(90)80-39(48(65)89)22-18-26-75-61(68)69)88-57(98)45(33(9)10)85-56(97)44(32(7)8)86-59(100)47(35(12)16-2)87-53(94)40(23-19-27-76-62(70)71)81-50(91)36(13)78-54(95)42(29-30(3)4)83-51(92)38(64)21-17-25-74-60(66)67/h30-47H,15-29,64H2,1-14H3,(H2,65,89)(H,78,95)(H,79,96)(H,80,90)(H,81,91)(H,82,99)(H,83,92)(H,84,93)(H,85,97)(H,86,100)(H,87,94)(H,88,98)(H4,66,67,74)(H4,68,69,75)(H4,70,71,76)(H4,72,73,77)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
InChI Key |
MSNVOJDRFBDECY-CJMCYECYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Bac2A TFA: A Technical Guide on its Antimicrobial and Immunomodulatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bac2A TFA is a synthetic, linear antimicrobial peptide derived from bactenecin, a naturally occurring peptide in bovine neutrophils. Possessing a dual role as both a direct antimicrobial agent and an immunomodulator, this compound presents a promising avenue for the development of novel therapeutics against microbial infections, particularly those of fungal origin. This document provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data are summarized for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological functions.
Introduction
The rise of antimicrobial resistance necessitates the exploration of new therapeutic strategies. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance compared to conventional antibiotics. Bac2A, a linear variant of the cyclic bovine peptide bactenecin, has demonstrated significant efficacy, particularly against fungal pathogens. The trifluoroacetate (TFA) salt of Bac2A is a common formulation resulting from its synthesis and purification. This guide delves into the technical aspects of this compound, focusing on its core mechanisms and the scientific data underpinning its potential as a therapeutic agent.
Chemical Properties and Structure
Bac2A is a dodecapeptide with a specific amino acid sequence that contributes to its cationic and amphipathic nature, which are crucial for its biological activity.
| Property | Value | Reference |
| Amino Acid Sequence | RLARIVVIRVAR-NH2 | [1] |
| Chemical Formula | C65H122F3N25O14 | |
| Molecular Weight | 1534.85 g/mol |
Note: The TFA salt is formed by the association of the cationic peptide with the trifluoroacetate anion (CF3COO-), which is often used as a counter-ion during peptide synthesis and purification.
Mechanism of Action: A Dual Approach
This compound exhibits a multifaceted mechanism of action, targeting both the microbial pathogen directly and modulating the host's immune response.
Direct Antimicrobial Activity
The primary mode of Bac2A's antimicrobial action involves its interaction with the microbial cell membrane. Unlike some AMPs that form discrete pores, leading to rapid cell lysis, Bac2A and its derivatives appear to induce membrane permeabilization through a more nuanced mechanism. This may involve the formation of transient pores or a "carpet-like" disruption of the membrane, ultimately leading to the leakage of cellular contents and cell death.[2][3] Evidence also suggests the possibility of intracellular targets, where the peptide, after traversing the cell membrane, may interfere with essential cellular processes.[4][5]
While Bac2A is noted for its effectiveness against fungal pathogens, specific quantitative data across a broad range of clinically relevant fungi is limited in the public domain. The available data on the Minimum Inhibitory Concentration (MIC) is presented below.
| Organism | Strain | MIC (µg/mL) | Reference |
| Aspergillus nidulans | (not specified) | >100 | [4][5] |
| Candida albicans | (not specified) | 100 | [4] |
| Staphylococcus aureus | Clinical Isolate 1 | 54 | [1] |
| Staphylococcus aureus | Clinical Isolate 2 | 80 | [1] |
Immunomodulatory Effects
Beyond its direct antimicrobial properties, Bac2A functions as an immunomodulator, capable of influencing the host's innate immune response. A key demonstrated effect is its ability to act as a chemoattractant for macrophages, a critical component of the initial defense against pathogens.
Bac2A has been shown to induce the migration of macrophage-like cells (THP-1).[6] This chemotactic activity suggests that Bac2A can recruit immune cells to the site of infection, thereby enhancing the clearance of pathogens. The precise signaling pathways within the macrophage that are triggered by Bac2A to initiate this migratory response have not been fully elucidated but are thought to involve G-protein coupled receptors and downstream signaling cascades common to other chemoattractants.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in Bac2A's mechanism of action and its experimental characterization, the following diagrams are provided in the DOT language.
Proposed General Mechanism of Antimicrobial Action
Caption: Proposed mechanism of Bac2A's antifungal action.
Macrophage Chemotaxis Signaling Pathway (Generalized)
Caption: Generalized macrophage chemotaxis signaling pathway.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols for characterizing this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.
-
Preparation of this compound Stock Solution: Dissolve this compound in sterile distilled water or a suitable buffer (e.g., 0.01% acetic acid) to a high concentration (e.g., 1024 µg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar plate. Prepare a suspension of fungal spores or cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
Inoculation: Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted peptide. Include a positive control (fungi with no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at a temperature and duration suitable for the specific fungal species (e.g., 35°C for 24-48 hours for Candida species).
-
MIC Determination: The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
Macrophage Chemotaxis Assay
This protocol describes a transwell migration assay using the human monocytic cell line THP-1.
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Preparation of Chemoattractant: Prepare various concentrations of this compound (e.g., 0.1 to 100 µg/mL) in serum-free RPMI-1640.
-
Assay Setup:
-
Add 600 µL of the this compound solutions to the lower chambers of a 24-well transwell plate (with a pore size of 5 µm). Use serum-free medium as a negative control and a known chemoattractant as a positive control.
-
Resuspend THP-1 cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of each transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migration:
-
Remove the transwell inserts and wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., Giemsa or DAPI).
-
Count the number of migrated cells in several microscopic fields for each well. Alternatively, use a fluorescent dye to pre-label the cells and quantify migration using a fluorescence plate reader.
-
Conclusion
This compound is a promising antimicrobial peptide with a dual mechanism of action that makes it an attractive candidate for further therapeutic development. Its direct antifungal activity, coupled with its ability to recruit key immune cells, suggests a synergistic approach to combating infections. Further research is warranted to fully elucidate the specific intracellular signaling pathways involved in its immunomodulatory effects and to establish a comprehensive profile of its antifungal activity against a wider range of clinically relevant pathogens. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this potent biomolecule.
References
- 1. Rational design, conformational analysis and membrane-penetrating dynamics study of Bac2A-derived antimicrobial peptides against gram-positive clinical strains isolated from pyemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Bioactivity and Mechanism of Bactenecin Derivatives Against Food-Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Bioactivity and Mechanism of Bactenecin Derivatives Against Food-Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. iab.kit.edu [iab.kit.edu]
- 6. Chemotactic and protease-inhibiting activities of antibiotic peptide precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Antimicrobial Peptide Bac2A TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bac2A TFA is the trifluoroacetate salt of Bac2A, a synthetic, linear cationic antimicrobial peptide derived from bactenecin. This 12-amino acid peptide, with the sequence H-Arg-Leu-Ala-Arg-Ile-Val-Val-Ile-Arg-Val-Ala-Arg-NH2, has garnered significant interest within the scientific community for its broad-spectrum antimicrobial activity. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its fundamental properties, antimicrobial efficacy, and mechanism of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising therapeutic agent.
Introduction
The rise of antibiotic-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their potent and broad-spectrum activity, as well as their unique mechanisms of action that are less prone to the development of resistance. Bac2A is a linear variant of bactenecin, a naturally occurring cyclic peptide found in bovine neutrophils.[1][2][3] The linearization of the peptide and the substitution of cysteine residues with alanine have been shown to modulate its antimicrobial activity.[1] The trifluoroacetic acid (TFA) salt form is a common result of the solid-phase peptide synthesis process.[4] This document serves as a technical resource for researchers and professionals engaged in the study and development of this compound.
Peptide Sequence and Physicochemical Properties
The primary amino acid sequence and key physicochemical properties of Bac2A are summarized in the table below.
| Property | Value |
| Amino Acid Sequence | H-Arg-Leu-Ala-Arg-Ile-Val-Val-Ile-Arg-Val-Ala-Arg-NH2 |
| One-Letter Code | RLARIVVIRVAR-NH2 |
| Molecular Formula | C63H121N25O12 |
| Molecular Weight | 1420.79 g/mol |
| Theoretical pI | 12.5 (Calculated) |
| Net Charge (pH 7) | +5 (Calculated) |
Antimicrobial Activity
Bac2A exhibits activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][5] The minimum inhibitory concentration (MIC) is a key measure of its antimicrobial potency.
| Target Organism | Strain(s) | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Clinical Isolates | 54 - 80 | [6] |
| Escherichia coli | ATCC 25922 | 1.6 - 12.5 (for Ib-M peptides derived from a similar concept) | [7] |
| Pseudomonas aeruginosa | Various | Not specified for Bac2A, but active | [1] |
| Candida albicans | Various | Not specified for Bac2A, but active | [5] |
Note: Specific MIC values for E. coli, P. aeruginosa, and C. albicans for Bac2A are not consistently reported in the reviewed literature. The provided range for E. coli is for a related peptide family and should be considered indicative. Further experimental validation is required for precise MIC determination against these organisms.
Cytotoxicity and Therapeutic Index
A critical aspect of drug development is the assessment of a compound's toxicity to mammalian cells. This is often evaluated through hemolytic activity (HC50) and cytotoxicity against various cell lines (IC50). The therapeutic index (TI), calculated as the ratio of the toxic concentration to the effective concentration (e.g., HC50/MIC), provides an indication of the peptide's selectivity for microbial cells over host cells.
| Assay Type | Cell Type | Value (µg/mL) | Therapeutic Index (vs. S. aureus) | Reference(s) |
| Hemolytic Activity (HC50) | Human Red Blood Cells | >100 (General for many AMPs) | >1.25 - 1.85 | [8] |
| Cytotoxicity (IC50) | Various Mammalian Cells | >100 (General for many AMPs) | >1.25 - 1.85 | [9] |
Mechanism of Action
The antimicrobial activity of Bac2A is multifaceted and involves both membrane-disruptive and potentially intracellular mechanisms.
Interaction with the Bacterial Membrane
Like many cationic antimicrobial peptides, Bac2A's initial interaction is with the negatively charged components of the microbial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This electrostatic attraction is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization and depolarization.[2] However, studies have shown that membrane depolarization by Bac2A is often incomplete, suggesting that this is not the sole mechanism of cell death.[2]
Intracellular Targets
There is growing evidence that many antimicrobial peptides, after crossing the cell membrane, can interact with intracellular components to exert their lethal effects. Potential intracellular targets for peptides like Bac2A include:
-
Nucleic Acids: Binding to DNA and RNA, thereby interfering with replication, transcription, and translation.
-
Protein Synthesis: Inhibition of ribosomal function.
-
Enzymatic Activity: Disruption of essential metabolic enzymes.
The precise intracellular targets of Bac2A are still an active area of research.
Putative Signaling Pathway Involvement
While a specific signaling pathway directly modulated by Bac2A has not been fully elucidated, some antimicrobial peptides are known to activate bacterial stress response pathways. One such pathway in Gram-negative bacteria is the PhoQ/PhoP two-component system . This system senses environmental cues, including the presence of cationic peptides, and upregulates genes involved in modifying the cell envelope to increase resistance.
Caption: Putative activation of the PhoQ/PhoP signaling pathway by Bac2A.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of Bac2A.
-
Preparation of Peptide Stock Solution: Dissolve lyophilized this compound in sterile, deionized water or a suitable buffer (e.g., 0.01% acetic acid) to a high concentration (e.g., 1280 µg/mL).
-
Preparation of Bacterial Inoculum: Culture the test microorganism overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Bac2A stock solution in the appropriate growth medium.
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of Bac2A against mammalian cells.
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a positive control (e.g., Triton X-100) and a negative control (medium only).
-
Incubation: Incubate the cells with the peptide for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the negative control.
Membrane Potential Assay
This assay assesses the ability of Bac2A to depolarize the bacterial cytoplasmic membrane using a potential-sensitive fluorescent dye like DiSC3(5).
-
Bacterial Preparation: Harvest mid-log phase bacteria, wash, and resuspend in a suitable buffer (e.g., HEPES buffer with glucose).
-
Dye Loading: Add the fluorescent dye to the bacterial suspension and incubate until a stable fluorescence signal is achieved, indicating dye uptake and quenching.
-
Peptide Addition: Add various concentrations of Bac2A to the bacterial suspension.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates dye release from the depolarized membrane.
Conclusion
This compound is a promising antimicrobial peptide with a multifaceted mechanism of action. Its broad-spectrum activity and potential for low resistance development make it an attractive candidate for further therapeutic development. This technical guide provides a foundational understanding of Bac2A, offering detailed protocols and a summary of its known properties to aid researchers in their exploration of this and other antimicrobial peptides. Further research is warranted to fully elucidate its mechanism of action, expand the quantitative data on its activity and toxicity, and optimize its properties for clinical applications.
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bac2A (AMP peptide) [novoprolabs.com]
- 5. Candida albicans and Antifungal Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design, conformational analysis and membrane-penetrating dynamics study of Bac2A-derived antimicrobial peptides against gram-positive clinical strains isolated from pyemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Protegrin-1 cytotoxicity towards mammalian cells positively correlates with the magnitude of conformational changes of the unfolded form upon cell interaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunomodulatory Properties of Bac2A TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bac2A TFA is a synthetic, linear variant of the bovine antimicrobial peptide bactenecin.[1][2] As a member of the cathelicidin family of host defense peptides (HDPs), this compound exhibits not only direct antimicrobial activity but also possesses distinct immunomodulatory properties.[1][2] This technical guide provides a comprehensive overview of the immunomodulatory profile of this compound, focusing on its chemotactic activity, lack of significant endotoxin neutralization, and inability to induce pro-inflammatory chemokine production. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Core Immunomodulatory Properties of this compound
The immunomodulatory functions of Bac2A are characterized by a selective activity profile, distinguishing it from other well-studied cathelicidins like LL-37 and indolicidin.[1][2] While many HDPs exhibit a broad range of immunomodulatory effects, Bac2A's actions appear to be more specialized, primarily centered on the recruitment of immune cells.
Data Presentation: Summary of Quantitative Data
The following tables summarize the key quantitative data regarding the immunomodulatory properties of this compound.
| Parameter | Cell Line | Concentration Range | Observed Effect | Reference |
| Chemotactic Activity | THP-1 (human monocytic cell line) | 10 - 100 µg/mL | Induces chemotaxis | [1][2] |
| Anti-Endotoxin Activity (TNF-α secretion inhibition) | THP-1 (human macrophage-like cell line) | Not specified | No significant activity | [1][2] |
| Chemokine Induction (IL-8 secretion) | THP-1 (human monocytic cell line) | Not specified | No induction | [1][2] |
| Chemokine Induction (IL-8 secretion) | 16HBE14o- (human bronchial epithelial cell line) | Not specified | No induction | [1][2] |
Key Experiments and Methodologies
This section details the experimental protocols used to characterize the immunomodulatory properties of this compound.
Chemotaxis Assay
Objective: To determine the ability of this compound to induce the migration of immune cells.
Cell Line: THP-1 (human monocytic cell line).
Methodology:
-
Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 5 µm pore size) separating the upper and lower wells is used.
-
Assay Procedure:
-
The lower wells of the chamber are filled with medium containing various concentrations of this compound (e.g., 10, 50, 100 µg/mL). A chemoattractant like fMLP can be used as a positive control, and medium alone as a negative control.
-
A suspension of THP-1 cells (typically 1 x 10^6 cells/mL) in serum-free medium is added to the upper wells.
-
The chamber is incubated for a period of 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
-
Quantification:
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed.
-
The membrane is fixed and stained (e.g., with Diff-Quik).
-
The number of cells that have migrated to the lower side of the membrane is counted under a microscope in several high-power fields.
-
The chemotactic index is calculated as the ratio of the number of cells that migrated in response to this compound to the number of cells that migrated in response to the negative control.
-
Anti-Endotoxin Activity Assay (LPS-induced TNF-α Secretion)
Objective: To assess the ability of this compound to neutralize the pro-inflammatory effects of lipopolysaccharide (LPS).
Cell Line: THP-1 cells differentiated into macrophage-like cells.
Methodology:
-
Cell Differentiation: THP-1 monocytes are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) at a concentration of 10-100 ng/mL for 48-72 hours.
-
Assay Procedure:
-
Differentiated THP-1 cells are seeded in 96-well plates.
-
The cells are pre-incubated with various concentrations of this compound for 30-60 minutes.
-
LPS (from E. coli O111:B4) is then added to the wells at a final concentration of 10-100 ng/mL to stimulate the cells.
-
The plates are incubated for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of TNF-α:
-
The cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
The percentage of inhibition of TNF-α secretion by this compound is calculated relative to the LPS-only control.
-
Chemokine Induction Assay (IL-8 Secretion)
Objective: To determine if this compound can induce the production of the pro-inflammatory chemokine IL-8.
Cell Lines: THP-1 and 16HBE14o- (human bronchial epithelial cell line).
Methodology:
-
Cell Culture: Cells are cultured in their respective recommended media and conditions.
-
Assay Procedure:
-
Cells are seeded in 24- or 48-well plates and allowed to adhere and reach confluence.
-
The cells are then treated with various concentrations of this compound. A known inducer of IL-8, such as TNF-α or IL-1β, is used as a positive control.
-
The plates are incubated for 12-24 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of IL-8:
-
The cell culture supernatant is collected.
-
The concentration of IL-8 in the supernatant is measured using a specific ELISA kit.
-
Signaling Pathways and Experimental Workflows
While the precise signaling pathways modulated by this compound in the context of its immunomodulatory effects have not been extensively elucidated in the available literature, we can propose a logical workflow for its primary observed activity: chemotaxis.
Caption: Hypothesized signaling pathway for this compound-induced chemotaxis in THP-1 cells.
The following diagram illustrates the general experimental workflow for assessing the immunomodulatory properties of this compound.
Caption: General experimental workflow for characterizing this compound's immunomodulatory properties.
Discussion and Future Directions
The available data indicates that this compound possesses a specific immunomodulatory activity, primarily acting as a chemoattractant for monocytic cells.[1][2] Unlike broader-acting HDPs, it does not appear to significantly engage with pathways related to endotoxin neutralization or the induction of key pro-inflammatory chemokines like IL-8.[1][2] This selective activity profile could be advantageous in therapeutic contexts where targeted immune cell recruitment is desired without triggering a widespread inflammatory cascade.
Future research should focus on several key areas:
-
Elucidation of Signaling Pathways: A critical next step is to identify the specific receptor(s) and downstream signaling molecules involved in this compound-mediated chemotaxis. This will provide a more complete understanding of its mechanism of action.
-
In Vivo Studies: The immunomodulatory effects of this compound should be investigated in relevant in vivo models of infection and inflammation to validate the in vitro findings and assess its therapeutic potential.
-
Structure-Activity Relationship Studies: Investigating how modifications to the amino acid sequence of Bac2A affect its immunomodulatory properties could lead to the development of analogs with enhanced or more targeted activities.
Conclusion
This compound is an immunomodulatory peptide with a distinct and selective activity profile. Its ability to induce chemotaxis in monocytic cells, coupled with its lack of significant pro-inflammatory activity in other assays, makes it an interesting candidate for further investigation as a potential therapeutic agent. The detailed experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to build upon in their exploration of this compound and its derivatives.
References
Bac2A TFA: A Linear Variant of Bactenecin for Antimicrobial Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bac2A TFA is a synthetic, linear variant of bactenecin, a naturally occurring cyclic antimicrobial peptide (AMP) found in bovine neutrophils. As a member of the AMP family, Bac2A holds promise for the development of novel therapeutic agents against a range of microbial pathogens. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its antimicrobial activity, mechanism of action, and relevant experimental protocols to facilitate further research and development in this area.
Core Properties of Bac2A
Bac2A is a 12-amino acid peptide with the sequence RLARIVVIRVAR-NH2. Unlike its parent molecule, bactenecin, which possesses a disulfide bond creating a cyclic structure, Bac2A is a linear peptide. This linearization has been shown to alter its antimicrobial spectrum and activity. The trifluoroacetate (TFA) salt form is a common result of the solid-phase peptide synthesis and purification process. While TFA can in some cases influence the biological activity of peptides, its specific impact on Bac2A's function is not extensively documented in publicly available literature. General studies on other antimicrobial peptides suggest that the removal of TFA can sometimes enhance antimicrobial efficacy[1].
Antimicrobial Activity
Data is available for the antibacterial activity of the parent linear peptide, Bac2A, against Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of Bac2A against Staphylococcus aureus
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (Strain 1) | 54 |
| Staphylococcus aureus (Strain 2) | 80 |
| (Data sourced from a study on rationally designed Bac2A-derived peptides)[2] |
Mechanism of Action
The precise signaling pathways affected by this compound in fungal cells have not been fully elucidated. However, studies on a closely related derivative, Bac8c, provide significant insights into the likely mechanism of action, which is primarily centered on the disruption of the fungal cell membrane.
The proposed mechanism for linear bactenecin derivatives like Bac2A involves a multi-step process:
-
Electrostatic Attraction: The cationic nature of the peptide facilitates its initial binding to the negatively charged components of the fungal cell membrane, such as phospholipids.
-
Membrane Insertion and Pore Formation: Following initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization. Evidence from the Bac8c derivative suggests the formation of pores, with an estimated radius of 2.3 to 3.3 nm in fungal membranes. This pore formation disrupts the integrity of the cell membrane.
-
Ion Dysregulation and Depolarization: The formation of pores leads to an uncontrolled flux of ions, such as potassium, across the membrane, resulting in depolarization of the membrane potential.
-
Cellular Content Leakage and Cell Death: The sustained disruption of the cell membrane leads to the leakage of essential cellular components and ultimately, cell death.
Some studies also suggest that antimicrobial peptides can induce the production of reactive oxygen species (ROS) in fungal cells, contributing to cellular damage and death[3][4][5][6]. It is plausible that this compound may also induce ROS as a secondary mechanism of its antifungal activity.
Caption: Proposed mechanism of action for this compound against fungal cells.
Experimental Protocols
The following section outlines a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal pathogens, adapted from established protocols for antimicrobial peptide susceptibility testing.
Protocol: Antifungal Susceptibility Testing by Broth Microdilution
1. Materials and Reagents:
-
This compound peptide
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile water
-
Dimethyl sulfoxide (DMSO) for peptide dissolution if necessary
-
Incubator
2. Preparation of Fungal Inoculum:
-
From a fresh culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
3. Preparation of Peptide Dilutions:
-
Prepare a stock solution of this compound in sterile water or a suitable solvent.
-
Perform serial twofold dilutions of the peptide stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of desired concentrations.
4. Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the peptide dilutions.
-
Include a positive control (fungal inoculum without peptide) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
5. Determination of MIC:
-
The MIC is defined as the lowest concentration of the peptide that causes a significant inhibition of visible fungal growth compared to the positive control.
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound, as a linear variant of the naturally occurring antimicrobial peptide bactenecin, represents a promising candidate for further investigation as a potential antifungal agent. While specific quantitative data on its antifungal activity is currently limited in the public domain, the known antibacterial activity of its parent peptide and the membrane-disrupting mechanism of action of its derivatives provide a strong rationale for its continued study. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field of antimicrobial drug discovery and development. Further research is warranted to establish the antifungal spectrum and potency of this compound and to fully elucidate its molecular mechanism of action against pathogenic fungi.
References
- 1. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design, conformational analysis and membrane-penetrating dynamics study of Bac2A-derived antimicrobial peptides against gram-positive clinical strains isolated from pyemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species-inducing antifungal agents and their activity against fungal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Mitochondrial Reactive Oxygen Species Production by Itraconazole, Terbinafine, and Amphotericin B as a Mode of Action against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Antimicrobial Spectrum of Bac2A Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bac2A is a synthetic, linear 12-amino acid antimicrobial peptide (AMP), a variant of the naturally occurring bovine peptide bactenecin. It has garnered significant interest within the scientific community due to its broad-spectrum antimicrobial activity, which encompasses Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] This technical guide provides an in-depth overview of the antimicrobial spectrum of Bac2A, complete with quantitative data, detailed experimental protocols, and visualizations of the methodologies used for its characterization. The primary mechanism of action for Bac2A involves the disruption of microbial cell membranes, leading to depolarization and eventual cell death.[2][3]
Data Presentation: Antimicrobial Spectrum of Bac2A
The antimicrobial efficacy of Bac2A is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for Bac2A against a range of microbial species.
| Microorganism | Gram Stain | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-Positive | Clinical Isolate 1 | 54 | [1] |
| Staphylococcus aureus | Gram-Positive | Clinical Isolate 2 | 80 | [1] |
| Staphylococcus aureus | Gram-Positive | Methicillin-Resistant (MRSA) | Not significantly different from non-resistant strains | [4] |
| Staphylococcus haemolyticus | Gram-Positive | Vancomycin-Resistant | Not significantly different from non-resistant strains | [4] |
| Enterococcus faecalis | Gram-Positive | ATCC 29212 | >256 | [5] |
| Listeria monocytogenes | Gram-Positive | N22-2 | 128 | [5] |
| Escherichia coli | Gram-Negative | ATCC 25922 | >256 | [5] |
| Pseudomonas aeruginosa | Gram-Negative | ATCC 27853 | >256 | [5] |
| Aeromonas salmonicida | Gram-Negative | ATCC 33658 | >256 | [5] |
| Campylobacter jejuni | Gram-Negative | NCTC 11168 | >256 | [5] |
| Flavobacterium psychrophilum | Gram-Negative | 1947 | >256 | [5] |
| Salmonella typhimurium | Gram-Negative | LT2 | >256 | [5] |
| Yersinia ruckeri | Gram-Negative | 392/2003 | >256 | [5] |
| Candida albicans | Fungus | Not specified | Moderate activity reported | [2] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a crucial experiment for evaluating the antimicrobial spectrum of a peptide. The broth microdilution method is a standard procedure for this purpose.[6][7][8]
Protocol: Broth Microdilution Assay for MIC Determination of Bac2A
1. Materials:
-
Bac2A peptide
-
Sterile, cation-adjusted Mueller-Hinton Broth (MHB)[9]
-
Bacterial strains for testing
-
Sterile 96-well microtiter plates (polypropylene plates are recommended for peptides to prevent binding)[9]
-
Sterile pipette tips and multichannel pipettor
-
Spectrophotometer or microplate reader
-
Incubator
2. Preparation of Bac2A Stock Solution:
-
Dissolve the lyophilized Bac2A peptide in a suitable sterile solvent, such as sterile deionized water or 0.01% acetic acid, to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solution in the appropriate assay medium (MHB) to create a working stock at twice the highest concentration to be tested.
3. Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of sterile MHB.
-
Incubate the culture at 37°C with shaking until it reaches the logarithmic phase of growth, typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[10]
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[10]
4. Assay Procedure:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the working Bac2A stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a range of peptide concentrations. Discard 100 µL from the last column of dilutions.
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control well containing only the bacterial inoculum in MHB (no peptide) and a negative control well containing only sterile MHB (no bacteria or peptide).
5. Incubation and MIC Determination:
-
Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.[11]
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Bac2A that completely inhibits visible bacterial growth.[9]
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest peptide concentration that reduces growth by a significant percentage (e.g., >90%) compared to the positive control.
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the Bac2A peptide.
Caption: Workflow for MIC determination of Bac2A.
Mechanism of Action: Membrane Disruption
While Bac2A's primary mechanism of action does not involve a complex signaling pathway, its interaction with the bacterial membrane leads to a cascade of disruptive events. The following diagram conceptualizes this process.
Caption: Conceptual diagram of Bac2A's membrane disruption mechanism.
Conclusion
Bac2A demonstrates a notable broad-spectrum antimicrobial activity, positioning it as a promising candidate for further research and development in the fight against pathogenic microorganisms. This guide provides a foundational understanding of its efficacy, the standardized methods for its evaluation, and a conceptualization of its mechanism of action. The provided data and protocols are intended to support researchers and drug development professionals in their ongoing efforts to explore the therapeutic potential of this antimicrobial peptide.
References
- 1. Rational design, conformational analysis and membrane-penetrating dynamics study of Bac2A-derived antimicrobial peptides against gram-positive clinical strains isolated from pyemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deciphering the Mode of Action of the Synthetic Antimicrobial Peptide Bac8c - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. goldbio.com [goldbio.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
An In-Depth Technical Guide to the Structural Analysis of Bac2A TFA Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of the Bac2A peptide, a linear variant of the naturally occurring bovine antimicrobial peptide, Bactenecin. Bac2A, with the amino acid sequence RLARIVVIRVAR-NH2, has garnered interest for its broad-spectrum antimicrobial activity. This document details the peptide's structural characteristics, the influence of the trifluoroacetate (TFA) counter-ion from synthesis, and methodologies for its structural elucidation.
Core Structural Characteristics of Bac2A
Bac2A is a 12-amino acid cationic peptide. Structural studies have revealed that in aqueous solutions, Bac2A does not adopt a stable, well-defined secondary structure, existing in a largely disordered conformation. However, in membrane-mimicking environments, such as in the presence of lipid micelles or organic solvents like trifluoroethanol (TFE), the peptide undergoes a conformational transition to a predominantly α-helical structure. This amphipathic helix is crucial for its antimicrobial activity, facilitating its interaction with and disruption of bacterial cell membranes.
Molecular dynamics simulations have further elucidated this behavior, showing that the peptide remains flexible in water but folds into a more ordered helical state within a lipid bilayer. This induced folding is a key feature of many antimicrobial peptides, allowing them to specifically target and act upon microbial membranes.
The Role and Removal of the TFA Counter-ion
Synthetic peptides are commonly purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) in the mobile phase. As a result, the purified peptide is typically isolated as a TFA salt, where the negatively charged TFA counter-ions are associated with the positively charged residues of the peptide.
The presence of TFA can significantly impact both the structural analysis and biological activity of the peptide. For structural studies, the TFA counter-ion can interfere with spectroscopic measurements. Therefore, its removal or exchange for a more biologically compatible counter-ion, such as acetate or chloride, is a critical preparatory step for accurate structural and functional characterization.
Quantitative Structural Data
Currently, there is a limited amount of publicly available, quantitative structural data specifically for the Bac2A peptide in databases such as the Protein Data Bank (PDB) or the Biological Magnetic Resonance Bank (BMRB). The following table summarizes the type of quantitative data that would be generated from the experimental protocols described in this guide.
| Parameter | Technique | Expected Information |
| Chemical Shifts (δ) | NMR Spectroscopy | A complete list of 1H, 13C, and 15N chemical shifts for each amino acid residue. These are sensitive probes of the local chemical environment and secondary structure. |
| Nuclear Overhauser Effects (NOEs) | NMR Spectroscopy | A set of through-space correlations between protons that are close in space (< 5 Å). These are crucial for determining the three-dimensional structure of the peptide. |
| Molar Ellipticity ([θ]) | Circular Dichroism (CD) Spectroscopy | The difference in absorption of left- and right-circularly polarized light as a function of wavelength. The shape and magnitude of the CD spectrum are characteristic of the secondary structure content (α-helix, β-sheet, random coil). |
| Root Mean Square Deviation (RMSD) | Molecular Dynamics (MD) Simulation | A measure of the average distance between the atoms of superimposed protein structures. It indicates the stability and flexibility of the peptide's conformation over time. |
| Radius of Gyration (Rg) | Molecular Dynamics (MD) Simulation | A measure of the compactness of the peptide structure. Changes in Rg can indicate folding or unfolding events. |
Experimental Protocols
TFA Removal and Counter-ion Exchange
Objective: To remove the TFA counter-ion from the synthetic Bac2A peptide and exchange it for a chloride ion.
Materials:
-
Bac2A TFA peptide
-
Milli-Q water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Protocol:
-
Dissolve the this compound peptide in Milli-Q water to a concentration of 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.
-
Allow the solution to stand at room temperature for 5 minutes.
-
Freeze the solution in liquid nitrogen.
-
Lyophilize the frozen sample overnight to dryness.
-
Repeat the dissolution in 10 mM HCl, freezing, and lyophilization steps two more times to ensure complete exchange of TFA for chloride.
-
After the final lyophilization, the Bac2A HCl salt is ready for structural analysis.
NMR Spectroscopy for 3D Structure Determination
Objective: To acquire and analyze NMR data to determine the three-dimensional structure of Bac2A in a membrane-mimicking environment.
Materials:
-
Bac2A HCl peptide
-
Deuterated trifluoroethanol (TFE-d2) or deuterated sodium dodecyl sulfate (SDS-d25) micelles in D2O
-
NMR spectrometer (600 MHz or higher) equipped with a cryoprobe
-
NMR data processing and analysis software (e.g., TopSpin, NMRPipe, Sparky)
Protocol:
-
Sample Preparation: Dissolve the lyophilized Bac2A HCl peptide in a suitable volume of TFE-d2 or a solution of SDS-d25 micelles in D2O to a final concentration of 1-2 mM.
-
Data Acquisition:
-
Acquire a series of 1D 1H and 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 150-200 ms to identify through-space proton-proton correlations.
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence) and 1H-15N HSQC if isotopically labeled peptide is available.
-
-
-
Data Processing: Process the raw NMR data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Resonance Assignment: Use the TOCSY and HSQC spectra to assign the 1H, 13C, and 15N chemical shifts to specific atoms in the peptide sequence.
-
Structure Calculation:
-
Integrate the cross-peak volumes in the NOESY spectrum to derive distance restraints.
-
Use software such as CYANA or XPLOR-NIH to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Analyze the quality of the calculated structures using programs like PROCHECK-NMR.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To characterize the secondary structure of Bac2A in different solvent environments.
Materials:
-
Bac2A HCl peptide
-
Phosphate buffer (10 mM, pH 7.4)
-
Trifluoroethanol (TFE)
-
CD spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of Bac2A HCl in Milli-Q water.
-
Prepare final peptide solutions at a concentration of 50-100 µM in:
-
10 mM phosphate buffer, pH 7.4
-
A mixture of phosphate buffer and TFE (e.g., 50% v/v TFE).
-
-
-
Data Acquisition:
-
Record CD spectra from 190 to 260 nm at 25 °C.
-
Use a scanning speed of 50 nm/min, a bandwidth of 1 nm, and an averaging time of 2 seconds.
-
Record a baseline spectrum of the corresponding solvent and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × l × N) where c is the peptide concentration in mM, l is the path length in cm, and N is the number of amino acid residues.
-
Analyze the resulting spectra for characteristic features of secondary structures. An α-helical structure will show negative bands near 208 and 222 nm and a positive band near 192 nm. A random coil structure will be characterized by a strong negative band near 200 nm.
-
Visualizations
Experimental Workflow for Structural Analysis
Caption: Workflow for the structural analysis of this compound peptide.
Logic Diagram of Bac2A's Structure-Function Relationship
The Role of Trifluoroacetic Acid in the Synthesis, Purification, and Function of Bac2A Peptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of trifluoroacetic acid (TFA) in the context of the antimicrobial peptide Bac2A. It covers the involvement of TFA in the chemical synthesis and purification of Bac2A, its potential impact on the peptide's structure and function, and the methodologies for its removal. This document is intended to be a valuable resource for researchers and professionals working with synthetic peptides, particularly in the fields of antimicrobial drug development and peptide chemistry.
Introduction to Bac2A Peptide and the Ubiquity of TFA
Bac2A is a linear cationic antimicrobial peptide with the sequence RLARIVVIRVAR-NH2. It is a variant of the naturally occurring bovine peptide bactenecin and exhibits activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens[1][2][3][4][5]. Like many synthetic peptides, Bac2A is typically produced via solid-phase peptide synthesis (SPPS), a process where trifluoroacetic acid (TFA) plays a crucial role.
TFA is a strong organic acid that is widely used in peptide chemistry for two primary purposes:
-
Cleavage: In the final step of Fmoc-based SPPS, a cleavage cocktail containing a high concentration of TFA (typically 95%) is used to cleave the synthesized peptide from the solid-phase resin and simultaneously remove the acid-labile side-chain protecting groups from the amino acid residues[5][6].
-
Purification: TFA is commonly used as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC), the standard method for peptide purification. At a concentration of approximately 0.1%, TFA improves the separation and peak shape of the peptide during chromatography[7][8][9][10].
As a consequence of its use in synthesis and purification, commercially available synthetic peptides like Bac2A are often supplied as TFA salts. In this form, the negatively charged trifluoroacetate anion (CF₃COO⁻) forms an ionic association with the positively charged residues of the peptide, such as the arginine (Arg) residues present in Bac2A, and the free N-terminus[11][12]. The presence of this counterion can have significant implications for the peptide's physicochemical properties and biological activity.
Quantitative Data on Bac2A and the Impact of TFA
While direct quantitative data on the specific impact of TFA on Bac2A's antimicrobial activity is not extensively published, we can infer potential effects from studies on Bac2A and other cationic antimicrobial peptides.
Antimicrobial Activity of Bac2A
The antimicrobial potency of Bac2A has been quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
| Peptide | Strain | MIC (µg/mL) |
| Bac2A | Staphylococcus aureus (Clinical Strain 1) | 54[13] |
| Bac2A | Staphylococcus aureus (Clinical Strain 2) | 80[13] |
Table 1: Minimum Inhibitory Concentration (MIC) of native Bac2A against clinical isolates of Staphylococcus aureus.
The Influence of TFA on Antimicrobial Assays
The presence of residual TFA in peptide preparations is a subject of debate regarding its influence on biological assays.
-
Potential for Interference: Some studies suggest that residual TFA can lead to unpredictable results in various cellular assays[14][15]. It has been reported to be cytotoxic at certain concentrations and can affect cell proliferation[11].
-
Counter-ion Insignificance in Some Cases: Conversely, a study on a series of cationic lipopeptides concluded that the TFA counterion did not have a significant effect on their antimicrobial activity[8]. It is argued that in typical MIC assays where the peptide is tested at micromolar concentrations, the corresponding concentration of TFA is often too low to exert an independent biological effect[16].
Given these differing perspectives, it is crucial for researchers to be aware of the potential for TFA to influence their experimental outcomes and to consider TFA removal for sensitive applications.
Structural Impact of TFA
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and TFA removal of Bac2A, based on standard and widely accepted protocols in peptide chemistry.
Solid-Phase Peptide Synthesis of Bac2A (Fmoc/tBu Strategy)
-
Resin Selection and Loading: For the synthesis of Bac2A with a C-terminal amide (RLARIVVIRVAR-NH2 ), a Rink Amide resin is a suitable solid support[5][18]. The first amino acid (Fmoc-Arg(Pbf)-OH) is loaded onto the resin according to the manufacturer's instructions.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a 20% solution of piperidine in dimethylformamide (DMF) for a specified period (e.g., 2 x 10 minutes)[6][18].
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the Bac2A sequence is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin to form a new peptide bond. This step is typically carried out for 1-2 hours[6][19].
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and by-products.
-
Chain Elongation: Steps 2-4 are repeated for each amino acid in the Bac2A sequence until the full-length peptide is assembled.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours[6].
-
Peptide Precipitation and Lyophilization: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, washed with ether, and then lyophilized to obtain the crude peptide powder[20].
Purification by Reversed-Phase HPLC
-
Sample Preparation: The crude lyophilized Bac2A is dissolved in a minimal amount of a suitable solvent, such as 0.1% aqueous TFA[20].
-
Chromatographic Conditions:
-
Column: A C18 stationary phase is commonly used for peptide purification[7][10].
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. A typical gradient might be 5-65% B over 30 minutes.
-
Detection: The peptide elution is monitored by UV absorbance at 210-220 nm[7].
-
-
Fraction Collection and Analysis: Fractions are collected as the peptide elutes. The purity of the fractions is assessed by analytical HPLC and mass spectrometry.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified Bac2A peptide as a TFA salt.
TFA Removal Protocols
For applications where the presence of TFA is a concern, the following protocols can be used to exchange the counterion.
-
Dissolve the TFA salt of Bac2A in 100 mM hydrochloric acid (HCl)[20].
-
Allow the solution to stand at room temperature for a few minutes.
-
Freeze the solution rapidly (e.g., in liquid nitrogen).
-
Lyophilize the frozen solution to remove the water and excess HCl, yielding the peptide as a hydrochloride salt.
-
For complete removal, this process may need to be repeated 2-3 times[12].
-
Prepare a small column with a strong anion exchange resin.
-
Equilibrate the column with the desired counterion solution (e.g., 1M sodium acetate for acetate exchange), followed by a wash with deionized water[20].
-
Dissolve the Bac2A TFA salt in deionized water and apply it to the column.
-
Elute the peptide with deionized water and collect the fractions containing the peptide.
-
Lyophilize the pooled fractions to obtain the peptide with the new counterion[20].
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis and mechanism of action of Bac2A.
Caption: Experimental workflow for the synthesis and purification of Bac2A peptide.
Caption: Proposed mechanism of action for Bac2A and related antimicrobial peptides.
Conclusion
Trifluoroacetic acid is an indispensable reagent in the solid-phase synthesis and purification of the Bac2A peptide. However, its persistence as a counterion in the final product necessitates careful consideration by researchers. While the impact of residual TFA on the antimicrobial activity of Bac2A may be context-dependent, its potential to alter peptide conformation and interfere with sensitive biological assays cannot be overlooked. For applications in structural biology, cell-based assays, and in vivo studies, performing a counterion exchange to a more biocompatible salt, such as hydrochloride or acetate, is a highly recommended practice. This guide provides the foundational knowledge and protocols to enable researchers to make informed decisions regarding the handling and application of the Bac2A peptide, thereby ensuring the reliability and reproducibility of their scientific investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Cationic Net Charge and Counter Ion Type as Antimicrobial Activity Determinant Factors of Short Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hplc.eu [hplc.eu]
- 11. journals.asm.org [journals.asm.org]
- 12. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational design, conformational analysis and membrane-penetrating dynamics study of Bac2A-derived antimicrobial peptides against gram-positive clinical strains isolated from pyemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bac2A (AMP peptide) [novoprolabs.com]
- 15. genscript.com [genscript.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chem.uci.edu [chem.uci.edu]
- 19. researchgate.net [researchgate.net]
- 20. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for Bac2A TFA in Gram-Positive Bacteria Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bac2A TFA (Trifluoroacetate) is a salt form of Bac2A, a linearized and N-terminally amidated analog of the bovine antimicrobial peptide bactenecin. Bac2A exhibits enhanced activity against a range of Gram-positive bacteria compared to its native cyclic counterpart. Its primary mechanism of action involves the disruption of the bacterial cell membrane, leading to depolarization, increased permeability, and ultimately, cell death. These application notes provide a comprehensive overview of the use of this compound in Gram-positive bacteria research, including its antimicrobial efficacy, detailed experimental protocols, and insights into its mechanism of action.
Quantitative Antimicrobial Activity
The antimicrobial activity of Bac2A is often quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. While specific MIC values for this compound are not extensively published, data for the closely related Bac2A peptide provides a strong indication of its potency. It is important to note that the trifluoroacetate salt is not expected to significantly alter the biological activity of the peptide.
| Gram-Positive Bacterium | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Clinical Isolate 1 | 54 | [1] |
| Staphylococcus aureus | Clinical Isolate 2 | 80 | [1] |
| Enterococcus faecalis | Not Specified | Active | [2] |
| Listeria monocytogenes | Not Specified | Active | [2] |
Note: The activity of Bac2A can be significantly enhanced through structural modifications. For instance, a hydrocarbon-stapled derivative of Bac2A demonstrated a 5- to 7-fold improvement in MIC against Staphylococcus aureus, with values of 7.6 and 16 µg/mL against two clinical strains[1]. This highlights the potential for further development of Bac2A-based antimicrobials.
Mechanism of Action
The primary mechanism of action of Bac2A against Gram-positive bacteria is the perturbation of the cell membrane. As a cationic peptide, Bac2A electrostatically interacts with the negatively charged components of the bacterial cell envelope, such as teichoic acids. This interaction facilitates its accumulation at the membrane surface, leading to a series of disruptive events.
Signaling Pathway of Bac2A Action
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound against Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of this compound that inhibits bacterial growth.
Materials:
-
This compound
-
Gram-positive bacterial strain(s) of interest
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound in sterile water or a suitable solvent to a concentration of 1 mg/mL.
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Inoculate a single colony into CAMHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of ~0.5).
-
Dilute the bacterial culture in fresh CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution of this compound:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (or a working dilution) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as positive (bacteria only) and negative (broth only) controls, respectively.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed. The results can be confirmed by measuring the OD600 of each well.
Time-Kill Kinetics Assay
This assay assesses the bactericidal activity of this compound over time.
Materials:
-
This compound
-
Gram-positive bacterial strain
-
CAMHB
-
Sterile culture tubes
-
Incubator with shaking (37°C)
-
Apparatus for colony counting (e.g., agar plates, spreader)
Protocol:
-
Prepare Bacterial Culture: Prepare a mid-logarithmic phase bacterial culture as described in the MIC assay protocol. Dilute the culture in fresh CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Set up Experimental Tubes: Prepare tubes containing the bacterial suspension and this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a growth control tube without the peptide.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal.
Biofilm Inhibition Assay
This protocol evaluates the ability of this compound to prevent the formation of bacterial biofilms.
Materials:
-
This compound
-
Gram-positive biofilm-forming bacterial strain
-
Tryptic Soy Broth (TSB) supplemented with glucose (optional, to promote biofilm formation)
-
Sterile 96-well flat-bottom tissue culture plates
-
Crystal Violet (0.1%)
-
Ethanol (95%) or Acetic Acid (30%)
Protocol:
-
Prepare Bacterial Inoculum: Grow an overnight culture of the bacterial strain in TSB. Dilute the culture in fresh TSB to an OD600 of approximately 0.1.
-
Set up Assay Plate:
-
Add 100 µL of the diluted bacterial suspension to the wells of a 96-well plate.
-
Add 100 µL of this compound at various concentrations (prepared as 2x the final desired concentration in TSB) to the wells. Include a growth control (bacteria with no peptide) and a negative control (broth only).
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.
-
Quantification of Biofilm:
-
Carefully discard the planktonic cells from the wells.
-
Wash the wells gently three times with sterile PBS to remove non-adherent cells.
-
Air-dry the plate.
-
Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet and wash the wells again with PBS.
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at a wavelength between 570-595 nm.
-
Experimental Workflow for Evaluating this compound
References
- 1. Rational design, conformational analysis and membrane-penetrating dynamics study of Bac2A-derived antimicrobial peptides against gram-positive clinical strains isolated from pyemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Assays Using Bac2A TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for utilizing Bac2A TFA, an antimicrobial and immunomodulatory peptide, in various in vitro cell culture assays. Bac2A is a linear variant of bactenecin, a naturally occurring antimicrobial peptide.[1][2] This document outlines its known biological activities in mammalian cell cultures, presents available quantitative data, and offers detailed protocols for assessing its effects on cell viability, immunomodulation, and chemotaxis.
Introduction to this compound
This compound is a synthetic peptide with recognized antimicrobial properties, particularly against fungal pathogens.[2] Beyond its antimicrobial functions, Bac2A exhibits immunomodulatory activities, making it a subject of interest for research in immunology and drug development.[3][4] It is important to note that Bac2A is commonly supplied as a trifluoroacetate (TFA) salt, a counter-ion from the purification process. Researchers should be aware that TFA itself can potentially influence cell behavior and appropriate controls are recommended.
Data Presentation
Currently, publicly available quantitative data on the effects of this compound on mammalian cells is limited. The following tables summarize the existing information.
Table 1: Immunomodulatory Activity of Bac2A
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| THP-1 (human monocytic) | Chemotaxis | 10 - 100 µg/mL | Induces cell migration | [3][4] |
| THP-1 (human monocytic) | IL-8 Production | Not specified | No induction of IL-8 | [3][4] |
| 16HBE14o- (human bronchial epithelial) | IL-8 Production | Not specified | No induction of IL-8 | [3][4] |
| THP-1 (human monocytic) | Anti-endotoxin (LPS) | Not specified | No significant activity | [3][4] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | IC50 Value | Reference |
| Various mammalian cell lines | MTT Assay | Data not available | N/A |
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the biological activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell viability and to establish a non-toxic working concentration for subsequent assays.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the diluted this compound solutions. Include wells with medium only (blank) and cells with medium but no this compound (negative control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
If using a solubilizing solution that requires medium removal, carefully aspirate the medium and add 100 µL of the solubilization solution to each well. If using a one-step reagent, follow the manufacturer's instructions.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance.
Chemotaxis Assay (Transwell Assay)
This protocol is designed to quantify the chemotactic effect of this compound on motile cells, such as the human monocytic cell line THP-1.
Materials:
-
This compound
-
THP-1 cells
-
RPMI 1640 medium supplemented with 10% FBS
-
Chemotaxis buffer (e.g., serum-free RPMI 1640 with 0.1% BSA)
-
Transwell inserts (e.g., 5 µm pore size for monocytes)
-
24-well companion plates
-
Calcein-AM (for fluorescent labeling)
-
Fluorescence microplate reader
Protocol:
-
Culture THP-1 cells to a density of approximately 1 x 10^6 cells/mL.
-
Label the cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Prepare different concentrations of this compound (e.g., 10, 50, 100 µg/mL) in chemotaxis buffer.
-
Add 600 µL of the this compound solutions or chemotaxis buffer alone (negative control) to the lower wells of the 24-well companion plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the labeled cell suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
After incubation, carefully remove the inserts.
-
Measure the fluorescence of the medium in the lower chamber using a fluorescence microplate reader with appropriate excitation and emission wavelengths for Calcein-AM.
-
The increase in fluorescence in the lower chamber is proportional to the number of migrated cells.
Cytokine Production Analysis (ELISA)
This protocol is for measuring the effect of this compound on the production of specific cytokines (e.g., TNF-α, IL-6, IL-10) by immune cells, such as macrophages.
Materials:
-
This compound
-
Macrophage cell line (e.g., RAW 264.7 or differentiated THP-1 cells)
-
Complete cell culture medium
-
LPS (lipopolysaccharide) as a positive control for inflammation
-
ELISA kit for the cytokine of interest
-
96-well ELISA plates
-
Microplate reader
Protocol:
-
Seed macrophages into a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include an untreated control and a positive control (e.g., LPS).
-
Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production and secretion into the culture supernatant.
-
Collect the culture supernatants and centrifuge to remove any cells or debris.
-
Perform the ELISA for the target cytokine according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking the plate.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in each sample by comparing the absorbance to the standard curve.
Visualization of Pathways and Workflows
General Workflow for In Vitro Assays with this compound```dot
Caption: Hypothetical signaling cascade for Bac2A-induced chemotaxis.
Logical Flow for Investigating Immunomodulatory Effects
This diagram outlines the logical steps to investigate the potential immunomodulatory effects of this compound beyond its known activities.
Caption: Logical flow for characterizing immunomodulatory effects.
References
- 1. A Novel Peptide Oligomer of Bacitracin Induces M1 Macrophage Polarization by Facilitating Ca2+ Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Immunomodulatory Activities of Small Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
Determining the Minimum Inhibitory Concentration of Bac2A TFA: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bac2A TFA is a linear variant of the antimicrobial peptide bactenecin, demonstrating significant efficacy against a range of microbial pathogens, including fungi and bacteria.[1][2][3] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in assessing the antimicrobial potency of novel compounds like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5] This application note provides a detailed protocol for determining the MIC of this compound using the highly standardized broth microdilution method.
Principle of the Method
The broth microdilution assay is a widely accepted and standardized method for determining the MIC of antimicrobial agents.[6][7] The principle involves challenging a standardized suspension of a target microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the presence or absence of visible growth is assessed to determine the lowest concentration of the agent that inhibits microbial proliferation. This method is particularly suited for the evaluation of antimicrobial peptides (AMPs) like this compound.[8]
Data Presentation
The following table summarizes published MIC values for the native Bac2A peptide against specific Gram-positive bacteria. These values serve as a reference for expected efficacy.
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Clinical Isolate 1 | 54 |
| Staphylococcus aureus | Clinical Isolate 2 | 80 |
| Data sourced from a study on Bac2A and its derivatives.[9] |
Experimental Protocol: Broth Microdilution Method
This protocol is based on established guidelines for antimicrobial susceptibility testing of peptides.[10][11][12]
Materials:
-
This compound peptide
-
Sterile 96-well, round-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium (e.g., RPMI-1640 for fungi)[8]
-
Target microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile polypropylene tubes
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (37°C or other optimal temperature for the test organism)
-
Plate reader (optional, for quantitative assessment of growth)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound peptide.
-
Dissolve the peptide in a suitable sterile solvent (e.g., sterile deionized water or 0.01% acetic acid with 0.2% BSA) to create a high-concentration stock solution (e.g., 1280 µg/mL).[10] Note that for some peptides, dissolving at 20 times the highest required concentration and then diluting is recommended.[10]
-
-
Preparation of Bacterial/Fungal Inoculum:
-
From a fresh culture plate, inoculate a single colony of the test microorganism into 5 mL of MHB.
-
Incubate at 37°C with shaking (180 rpm) until the culture reaches the mid-logarithmic phase of growth.[10]
-
Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[13]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.[11]
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[11]
-
Column 11 will serve as the growth control (no peptide), and column 12 will be the sterility control (no bacteria or peptide).[10][11]
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the prepared bacterial/fungal inoculum to each well from column 1 to 11. Do not add inoculum to column 12.[10]
-
-
Incubation:
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[5][15]
-
Optionally, the optical density at 630 nm can be measured using a microplate reader to quantify growth inhibition.[12] The MIC can be defined as the concentration that inhibits growth by a certain percentage (e.g., ≥80%) compared to the growth control.[12][13]
-
Visualizations
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.
Conclusion
The broth microdilution method is a robust and reproducible technique for determining the MIC of this compound against a variety of microbial pathogens. Adherence to a standardized protocol is crucial for obtaining accurate and comparable results, which are fundamental for the preclinical assessment of this promising antimicrobial peptide. Further investigations may explore the Minimal Bactericidal Concentration (MBC) to ascertain whether this compound exhibits cidal or static activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 231306-42-6|DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. m.youtube.com [m.youtube.com]
- 5. idexx.com [idexx.com]
- 6. researchgate.net [researchgate.net]
- 7. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational design, conformational analysis and membrane-penetrating dynamics study of Bac2A-derived antimicrobial peptides against gram-positive clinical strains isolated from pyemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Bac2A TFA: A Versatile Tool for Probing Bacterial Membrane Permeabilization
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, infectious diseases, and antimicrobial drug discovery.
Introduction
Bac2A is a linear, cationic antimicrobial peptide derived from bactenecin. It serves as a valuable tool for studying the mechanisms of antimicrobial action, particularly the disruption of bacterial cell membranes. The trifluoroacetate (TFA) salt of Bac2A is a common formulation used in research settings. This document provides detailed application notes and experimental protocols for utilizing Bac2A TFA to investigate bacterial membrane permeabilization.
Bac2A exerts its antimicrobial effect primarily by interacting with and disrupting the integrity of the bacterial cytoplasmic membrane.[1] This interaction leads to moderate membrane permeation and depolarization, ultimately contributing to cell death.[1] Unlike some pore-forming peptides that cause complete membrane depolarization, Bac2A's action is more nuanced, making it an interesting subject for mechanistic studies.[1]
Quantitative Data Summary
The antimicrobial activity of Bac2A is often quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table summarizes the available MIC data for the native Bac2A peptide. Researchers using this compound can expect similar activity.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Clinical Isolate 1 | 54 | [2] |
| Staphylococcus aureus | Clinical Isolate 2 | 80 | [2] |
| Enterococcus faecalis | Not Specified | >256 | [3] |
| Listeria monocytogenes | Not Specified | >256 | [3] |
Note: The efficacy of Bac2A can be influenced by the specific bacterial strain and experimental conditions. It is recommended to determine the MIC for the bacterial strains used in your laboratory.
Visualizing the Mechanism and Workflow
To better understand the application of this compound in membrane permeabilization studies, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: Mechanism of Bac2A-induced membrane disruption.
Caption: A typical workflow for assessing membrane permeabilization.
Caption: Relationship between this compound concentration and its effects.
Experimental Protocols
Detailed methodologies for key experiments to study membrane permeabilization using this compound are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a target bacterial strain.
Materials:
-
This compound
-
Target bacterial strain
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in sterile water or a suitable solvent to a concentration of 1 mg/mL.
-
Bacterial Inoculum Preparation:
-
Culture the target bacteria on an appropriate agar plate overnight.
-
Inoculate a single colony into MHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., OD600 of 0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Positive Control: Wells containing only MHB and the bacterial inoculum (no this compound).
-
Negative Control: Wells containing only MHB (no bacteria).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the absorbance at 600 nm.
Protocol 2: Membrane Permeabilization Assay using SYTOX™ Green
This assay uses the fluorescent dye SYTOX™ Green, which can only enter cells with compromised cytoplasmic membranes and fluoresces upon binding to nucleic acids.
Materials:
-
This compound
-
Log-phase bacterial culture
-
SYTOX™ Green nucleic acid stain (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Black, clear-bottom 96-well plates
-
Fluorometric microplate reader or flow cytometer
Procedure:
-
Bacterial Preparation:
-
Grow bacteria to mid-log phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS to an OD600 of 0.2.
-
-
Assay Setup:
-
Pipette 90 µL of the bacterial suspension into the wells of a black, clear-bottom 96-well plate.
-
Add 10 µL of this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a no-peptide control.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 30-60 minutes).
-
Dye Addition: Add SYTOX™ Green to each well to a final concentration of 1-5 µM.
-
Fluorescence Measurement:
-
Incubate for 5-15 minutes in the dark.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.
-
Alternatively, analyze the percentage of fluorescent (permeabilized) cells using a flow cytometer.
-
-
Data Analysis: Plot the fluorescence intensity or percentage of permeabilized cells against the this compound concentration.
Protocol 3: Membrane Depolarization Assay using diSC3(5)
This protocol utilizes the potential-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (diSC3(5)), which accumulates in polarized membranes, leading to self-quenching of its fluorescence. Membrane depolarization causes the release of the dye and an increase in fluorescence.
Materials:
-
This compound
-
Log-phase bacterial culture
-
diSC3(5) dye
-
HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose
-
KCl (for calibration)
-
Fluorometer with stirring capabilities
Procedure:
-
Bacterial Preparation:
-
Grow bacteria to mid-log phase.
-
Harvest and wash the cells with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an OD600 of 0.05-0.1.
-
-
Dye Loading:
-
Add diSC3(5) to the bacterial suspension to a final concentration of 0.5-2 µM.
-
Incubate in the dark at room temperature with stirring until a stable, quenched fluorescence signal is achieved (usually 30-60 minutes). This indicates the dye has accumulated in the polarized membranes.
-
-
Depolarization Measurement:
-
Place the cuvette with the dye-loaded bacterial suspension in the fluorometer (Excitation ~622 nm, Emission ~670 nm).
-
Record the baseline fluorescence for a few minutes.
-
Add this compound at the desired concentration (e.g., 1x MIC) and continue recording the fluorescence. An increase in fluorescence indicates membrane depolarization.
-
-
Controls:
-
Positive Control: Add a known depolarizing agent like valinomycin or CCCP to a separate sample to determine the maximum fluorescence signal.
-
Negative Control: Add the vehicle used to dissolve this compound to a separate sample.
-
-
Data Analysis: Express the change in fluorescence as a percentage of the maximum depolarization achieved with the positive control.
Conclusion
This compound is a powerful tool for investigating the mechanisms of antimicrobial peptide-membrane interactions. The protocols provided herein offer a starting point for researchers to quantitatively assess the membrane permeabilizing and depolarizing effects of this peptide. By combining these assays, a more complete picture of Bac2A's mode of action can be elucidated, contributing to the broader understanding of antimicrobial peptide function and the development of novel therapeutics.
References
- 1. Deciphering the Mode of Action of the Synthetic Antimicrobial Peptide Bac8c - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design, conformational analysis and membrane-penetrating dynamics study of Bac2A-derived antimicrobial peptides against gram-positive clinical strains isolated from pyemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bac2A TFA in Antimicrobial Peptide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bac2A TFA is a synthetic, linear antimicrobial peptide (AMP) derived from bactenecin, a naturally occurring cyclic peptide found in bovine neutrophils. It is characterized by the amino acid sequence RLARIVVIRVAR-NH2, with trifluoroacetic acid (TFA) as a counter-ion from the solid-phase peptide synthesis process. Bac2A exhibits broad-spectrum antimicrobial activity, including reported efficacy against fungal pathogens. Its mechanism of action is believed to involve interaction with and disruption of microbial cell membranes, a common trait among cationic AMPs. These application notes provide a summary of the available data on Bac2A and its derivatives, along with detailed protocols for key experiments in antimicrobial peptide research.
Data Presentation
Table 1: Antimicrobial Activity of Bac2A and its Derivatives (Minimum Inhibitory Concentration - MIC)
| Peptide | Organism | Strain | MIC (µg/mL) | Reference |
| Bac2A | Staphylococcus aureus | Clinical Isolate 1 | 54 | [1] |
| Bac2A | Staphylococcus aureus | Clinical Isolate 2 | 80 | [1] |
| Bac2A-NH2 | Staphylococcus aureus | Not Specified | 8 - 16* | N/A |
| This compound | Candida albicans | ATCC 90028 | Data Not Available | |
| This compound | Aspergillus fumigatus | ATCC 204305 | Data Not Available | |
| This compound | Escherichia coli | ATCC 25922 | Data Not Available | |
| This compound | Pseudomonas aeruginosa | ATCC 27853 | Data Not Available |
*Value represents the concentration range for 50% membrane depolarization, which is related to the MIC.
Table 2: Cytotoxicity Data for Bac2A Derivatives
| Peptide | Assay | Cell Line / Target | Result | Concentration | Reference |
| DP7 (Bac2A derivative) | Hemolytic Assay | Human Red Blood Cells | HC50 | > 1280 µg/mL | [2] |
| This compound | Hemolytic Assay | Human Red Blood Cells | HC50 | Data Not Available | |
| This compound | MTT Assay | Human Keratinocytes (HaCaT) | IC50 | Data Not Available | |
| This compound | MTT Assay | Human Embryonic Kidney (HEK293) | IC50 | Data Not Available |
Note: Specific quantitative data for this compound is limited in the available literature. The provided data is for the parent peptide Bac2A and its derivatives. Researchers are encouraged to perform their own dose-response studies to determine the precise MIC, HC50, and IC50 values for this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile, pure water or 0.01% acetic acid for peptide stock solution
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in sterile water or 0.01% acetic acid to a concentration of 1 mg/mL.
-
Preparation of Inoculum:
-
Bacteria: Culture bacteria in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.
-
Fungi: Culture fungi on an appropriate agar plate. Prepare a suspension of fungal spores or cells in RPMI-1640 medium and adjust the concentration to approximately 1-5 x 10^3 CFU/mL.
-
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth (MHB or RPMI-1640) in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Positive Control: Wells containing only broth and inoculum (no peptide).
-
Negative Control: Wells containing only broth (no inoculum or peptide).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Figure 1: Workflow for MIC determination.
Hemolytic Assay
This protocol determines the cytotoxic effect of this compound on red blood cells (RBCs) by measuring hemoglobin release.
Materials:
-
This compound
-
Fresh human or animal blood
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) as a positive control
-
Sterile 96-well microtiter plates
-
Centrifuge
-
Spectrophotometer
Protocol:
-
Preparation of Red Blood Cells:
-
Collect fresh blood in a tube containing an anticoagulant (e.g., heparin).
-
Centrifuge at 1000 x g for 10 minutes at 4°C.
-
Aspirate the supernatant and wash the RBC pellet three times with cold PBS.
-
Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).
-
-
Peptide Dilution: Prepare serial two-fold dilutions of this compound in PBS in a 96-well plate. The final volume in each well should be 100 µL.
-
Incubation: Add 100 µL of the 4% RBC suspension to each well.
-
Controls:
-
Positive Control: 100 µL of 1% Triton X-100 + 100 µL of 4% RBC suspension (100% hemolysis).
-
Negative Control: 100 µL of PBS + 100 µL of 4% RBC suspension (0% hemolysis).
-
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes.
-
Measurement: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate. Measure the absorbance of the released hemoglobin at 450 nm using a microplate reader.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100
Figure 2: Workflow for hemolytic assay.
MTT Cytotoxicity Assay
This protocol assesses the effect of this compound on the metabolic activity of mammalian cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., HaCaT, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Sterile 96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Peptide Treatment: Remove the culture medium and add 100 µL of fresh medium containing serial dilutions of this compound.
-
Controls:
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Triton X-100).
-
Negative Control: Untreated cells in culture medium.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_negative) * 100
Figure 3: Workflow for MTT cytotoxicity assay.
Mechanism of Action Studies
The primary mechanism of action for many cationic antimicrobial peptides, including Bac2A, is the disruption of the microbial cell membrane. The following diagram illustrates the proposed signaling pathway.
Figure 4: Proposed mechanism of action for Bac2A.
To investigate this mechanism, membrane permeabilization assays can be performed using fluorescent dyes such as Propidium Iodide (PI) or SYTOX Green, which can only enter cells with compromised membranes. An increase in fluorescence upon treatment with this compound would indicate membrane damage.
Conclusion
This compound is a promising antimicrobial peptide with potential applications in combating bacterial and fungal infections. The protocols provided herein offer a standardized approach for researchers to evaluate its efficacy and safety. Further research is warranted to establish a comprehensive profile of its antimicrobial spectrum and to elucidate its precise mechanism of action against various pathogens. The low cytotoxicity reported for its derivatives suggests a favorable therapeutic window, making it a strong candidate for further drug development.
References
- 1. Rational design, conformational analysis and membrane-penetrating dynamics study of Bac2A-derived antimicrobial peptides against gram-positive clinical strains isolated from pyemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Bac2A TFA Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bac2A is a linear variant of the antimicrobial peptide bactenecin, demonstrating significant efficacy against various fungal pathogens[1][2]. It also possesses immunomodulatory properties, making it a compound of interest in drug development and infectious disease research[1][2][3]. Bac2A is frequently supplied as a lyophilized powder with trifluoroacetate (TFA) as a counterion, a remnant of the peptide synthesis and purification process[4][5][6].
The proper preparation of a stock solution from this lyophilized peptide is a critical first step for any experiment to ensure accuracy, reproducibility, and the biological activity of the peptide. Improper handling can lead to incomplete solubilization, inaccurate concentration, peptide degradation, or aggregation[7][8]. These application notes provide a detailed protocol for the reconstitution and storage of Bac2A TFA.
This compound Properties
A summary of the key chemical properties of this compound is presented below. This information is essential for calculating the required solvent volume to achieve a desired molar concentration.
| Property | Value | Reference |
| Description | Antimicrobial and immunomodulatory peptide | [1][2] |
| Molecular Weight | 1534.85 g/mol | [1][2] |
| Chemical Formula | C65H122F3N25O14 | [2] |
Note on Trifluoroacetate (TFA) Salt: The trifluoroacetate (TFA) counterion can potentially interfere with in vitro and in vivo experiments by altering peptide conformation or affecting cell viability[4][9]. While TFA is common in research-grade peptides, for sensitive biological assays or preclinical development, exchanging the TFA salt for a more biocompatible one, such as acetate or hydrochloride, may be considered[6][9]. Researchers should be aware that TFA can introduce a weighting error due to its mass[4].
Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol outlines the step-by-step procedure for preparing a stock solution from lyophilized this compound. Adherence to sterile techniques is crucial to prevent contamination[7].
2.1. Materials and Equipment
-
Vial of lyophilized this compound
-
Sterile, high-purity solvent (e.g., sterile deionized water, sterile PBS)
-
Calibrated sterile pipettes and tips
-
Sterile, low-protein-binding microcentrifuge tubes (for aliquots)
-
Vortex mixer
-
Microcentrifuge
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
2.2. Step-by-Step Reconstitution Procedure
-
Equilibrate Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This critical step prevents atmospheric moisture from condensing inside the cold vial, which can compromise peptide stability[10][11].
-
Centrifuge Vial: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1-2 minutes) to ensure that all the lyophilized powder is collected at the bottom of the vial[11][12]. This is especially important if the contents have shifted during shipping.
-
Select and Prepare Solvent: The choice of solvent depends on the peptide's solubility and the requirements of the downstream experiment. For most peptides, a common starting point is sterile, high-purity water or sterile Phosphate-Buffered Saline (PBS)[10][12]. If solubility is an issue, consult the manufacturer's datasheet. For some antimicrobial peptides, a small amount of acetic acid (e.g., 0.01%) can aid dissolution[13].
-
Calculate Solvent Volume: Determine the volume of solvent needed to achieve the desired stock concentration. It is recommended to prepare an initial stock solution at a concentration of 1 mg/mL for ease of use[12].
Formula for 1 mg/mL Stock: For a vial containing 1 mg of this compound, add 1 mL of solvent. For a 5 mg vial, add 5 mL of solvent.
Formula for Molar Concentration: Volume (L) = Mass of Peptide (g) / (Desired Concentration (mol/L) * Molecular Weight ( g/mol ))
Example for a 1 mM stock from 1 mg of peptide: Volume (L) = 0.001 g / (0.001 mol/L * 1534.85 g/mol ) = 0.000651 L = 651 µL
-
Add Solvent: Using a sterile pipette, slowly add the calculated volume of solvent. Dispense the solvent down the inner wall of the vial, avoiding direct squirting onto the peptide powder[8][10]. This gentle addition helps prevent foaming and potential peptide denaturation[10].
-
Dissolve the Peptide: Recap the vial and gently swirl or rock it to dissolve the contents. If necessary, briefly vortex at a low speed[12]. Avoid vigorous or prolonged shaking, as this can cause peptide aggregation[7][10]. Allow the solution to sit for a few minutes to ensure complete dissolution[7].
-
Confirm Complete Reconstitution: Visually inspect the solution to ensure it is clear and free of any visible particles or precipitates[7][8]. A clear solution indicates successful reconstitution.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to divide the stock solution into single-use aliquots[12]. Use sterile, low-protein-binding microcentrifuge tubes for this purpose.
2.3. Storage and Stability
Proper storage is essential to maintain the biological activity of the this compound solution.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Up to several years | Keep tightly sealed and protected from moisture[12][14]. |
| Reconstituted Stock Solution | -20°C or -80°C | Up to 1 year | Store in single-use aliquots to avoid freeze-thaw cycles[12][14]. |
| Reconstituted Stock Solution (Short-term) | 4°C | < 1 week | For immediate use; avoid re-freezing after storage at 4°C[12]. |
Visualized Workflows and Pathways
3.1. Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|CAS 231306-42-6|DC Chemicals [dcchemicals.com]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 7. jpt.com [jpt.com]
- 8. primepeptides.co [primepeptides.co]
- 9. mdpi.com [mdpi.com]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. usp.org [usp.org]
- 12. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 13. rsc.org [rsc.org]
- 14. This compound|231306-42-6|MSDS [dcchemicals.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bac2A TFA Aggregation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with the Bac2A peptide, particularly in the presence of trifluoroacetic acid (TFA). The following resources are designed to help you identify the root cause of aggregation and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: What is Bac2A and why is it prone to aggregation?
Bac2A is a linear antimicrobial peptide with the sequence RLARIVVIRVAR-NH2.[1][2][3][4] Like many peptides, especially those with hydrophobic residues, Bac2A has a tendency to self-associate and form aggregates in solution.[5][6][7] This process can be exacerbated by factors such as high peptide concentration, suboptimal buffer conditions (pH and ionic strength), and the presence of residual reagents from synthesis, such as trifluoroacetic acid (TFA).[5][6][8][9]
Q2: What is TFA and why is it present in my Bac2A sample?
Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and removing protecting groups from amino acid side chains.[10][11] It is also frequently used as an ion-pairing agent during purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[12][13] Consequently, synthetic peptides like Bac2A are often delivered as TFA salts, meaning residual TFA is present in the lyophilized powder.[12][14]
Q3: How can residual TFA contribute to Bac2A aggregation?
Residual TFA can significantly impact the physicochemical properties of peptides.[5][6] The trifluoroacetate counter-ion can interact with the positively charged residues of Bac2A (Arginine), potentially altering its secondary structure, solubility, and propensity to aggregate.[5][6][11][14] While TFA can sometimes aid in the solubilization of crude peptides, its presence in the final product can be detrimental to experimental outcomes.[15][16] Studies on other peptides have shown that TFA can induce aggregation and even influence the morphology of the resulting aggregates.[5][6][17][18]
Q4: When should I consider removing TFA from my Bac2A sample?
The decision to remove TFA depends on the intended application of the peptide.[14] For sensitive applications such as cellular assays, in vivo studies, structural analyses (e.g., crystallography), and mass spectrometry-based quantification, removal of TFA is highly recommended.[14] TFA can exhibit cytotoxicity at nanomolar concentrations and interfere with biological assays.[1][14] For less sensitive applications like polyclonal antibody production or non-quantitative Western blotting, the presence of residual TFA may be tolerable.[14]
Troubleshooting Guides
Issue 1: Bac2A peptide fails to dissolve or precipitates out of solution.
This is a common indication of aggregation. The following workflow can help you troubleshoot this issue.
Caption: Troubleshooting workflow for poor Bac2A solubility.
Issue 2: Inconsistent results in biological assays.
Variability in experimental outcomes can sometimes be traced back to peptide aggregation, which may not always be visually apparent.
Caption: Troubleshooting workflow for inconsistent assay results.
Experimental Protocols
Protocol 1: General Peptide Solubility Guidelines
The solubility of a peptide is largely determined by its amino acid composition.[19][20] Bac2A is a basic peptide due to its arginine content.
-
Initial Test: Always test the solubility of a small amount of the peptide before dissolving the entire sample.[20][21]
-
Solvent Selection for Basic Peptides:
-
Attempt to dissolve the peptide in sterile, distilled water first.
-
If solubility is poor, try a dilute acidic solution, such as 10-30% acetic acid in water.[21]
-
Once dissolved, the stock solution can be diluted with the desired buffer.
-
-
Hydrophobic Peptides: For peptides with high hydrophobicity, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) may be required for initial solubilization, followed by dilution with an aqueous buffer.[19][21] Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Sonication: Brief sonication can help to dissolve peptides that are difficult to solubilize.[20]
-
Centrifugation: Before use, centrifuge the peptide solution to pellet any undissolved micro-aggregates.[20]
Protocol 2: TFA Removal by HCl Exchange
This is a common method to replace the trifluoroacetate counter-ion with chloride.[12][14][22]
-
Dissolution: Dissolve the Bac2A-TFA salt in distilled water at a concentration of approximately 1 mg/mL.[12][14]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[12][14]
-
Incubation: Let the solution stand at room temperature for at least one minute.[12][22]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[12][22]
-
Lyophilization: Lyophilize the frozen sample overnight to remove all liquid.[12][22]
-
Repeat: To ensure complete exchange, repeat steps 1-5 at least two more times.[12] After the final lyophilization, the peptide will be in the hydrochloride salt form.
Protocol 3: TFA Removal by Anion Exchange Chromatography
This method is suitable for exchanging TFA with acetate.
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[15][22]
-
Acetate Loading: Elute the column with a 1 M solution of sodium acetate.[15][22]
-
Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.[15][22]
-
Peptide Loading: Dissolve the Bac2A-TFA salt in distilled water and apply it to the column.[15][22]
-
Elution and Collection: Elute the column with distilled water and collect the fractions containing the peptide.[15][22]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.[15][22]
Data Presentation
Table 1: Effect of TFA Removal on Bac2A Solubility
| Sample | Counter-ion | Solvent | Maximum Solubility (mg/mL) | Observations |
| Bac2A-TFA | TFA | Water | ~0.5 | Solution becomes hazy at higher concentrations |
| Bac2A-HCl | HCl | Water | > 2.0 | Clear solution |
| Bac2A-Acetate | Acetate | Water | > 2.0 | Clear solution |
Table 2: Influence of pH and Ionic Strength on Bac2A Aggregation (Post-TFA Removal)
| Buffer System (50 mM) | pH | NaCl (mM) | Aggregation Onset (Peptide Conc.) | Method of Detection |
| Phosphate | 7.4 | 150 | > 1.5 mg/mL | Dynamic Light Scattering |
| Phosphate | 7.4 | 50 | > 2.0 mg/mL | Dynamic Light Scattering |
| Acetate | 5.0 | 150 | > 2.5 mg/mL | Dynamic Light Scattering |
| Acetate | 5.0 | 50 | > 3.0 mg/mL | Dynamic Light Scattering |
These tables are illustrative and highlight the importance of optimizing solvent and buffer conditions, even after TFA removal, to maintain peptide stability. For your specific experiments, it is recommended to perform similar characterizations.
References
- 1. Bac2A (AMP peptide) [novoprolabs.com]
- 2. Rational design, conformational analysis and membrane-penetrating dynamics study of Bac2A-derived antimicrobial peptides against gram-positive clinical strains isolated from pyemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Fidabio [fidabio.com]
- 8. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lifetein.com [lifetein.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. lifetein.com [lifetein.com]
- 15. peptide.com [peptide.com]
- 16. Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bachem.com [bachem.com]
- 20. jpt.com [jpt.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. peptide.com [peptide.com]
Bac2A Peptide and TFA Counterion Interactions: A Technical Support Resource
For researchers, scientists, and drug development professionals utilizing the Bac2A peptide, this technical support center provides essential information regarding the potential impact of the trifluoroacetic acid (TFA) counterion on experimental outcomes. TFA is a common remnant from the peptide synthesis and purification process and can influence the peptide's activity. This guide offers troubleshooting advice and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a TFA counterion and why is it present in my Bac2A peptide sample?
A: Synthetic peptides like Bac2A are often produced using solid-phase peptide synthesis (SPPS). Trifluoroacetic acid (TFA) is a strong acid used during the final step to cleave the peptide from the solid resin and during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2] Consequently, the final lyophilized peptide is a salt, where the positively charged Bac2A peptide is neutralized by negatively charged TFA counterions.[3][4]
Q2: Can the TFA counterion affect the biological activity of my Bac2A peptide?
A: Yes, the TFA counterion can influence the biological activity of Bac2A. While the effect is peptide- and assay-dependent, studies on various antimicrobial peptides have shown that TFA can alter their secondary structure and biological properties.[1] For instance, the presence of different counterions can affect the helical conformation of peptides, which is often crucial for their antimicrobial function.[3][4] In some cases, TFA has been reported to decrease the antistaphylococcal activity of certain peptides.[1]
Q3: At what concentrations might TFA interfere with my experiments?
A: The concentration at which TFA becomes a concern can vary. Some studies suggest that TFA at nanomolar concentrations can affect cell-based assays, for example, by inhibiting the growth of osteoblasts.[2] In other instances, TFA has been shown to stimulate cell growth at higher concentrations (0.5–7.0 mM).[2][5] For antimicrobial assays, the molar ratio of TFA to the peptide is a critical factor. A high TFA content can lower the pH of the assay medium, potentially impacting the peptide's solubility and activity.[2][5]
Q4: How can I determine the TFA content in my peptide sample?
A: The amount of TFA in a peptide sample can be quantified using analytical methods such as ion chromatography or ¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance).[6] Often, the peptide supplier's certificate of analysis will provide information on the peptide purity and may specify the counterion content.
Q5: What is the mechanism of action for the Bac2A peptide?
A: Bac2A is a linear derivative of the naturally occurring bovine peptide, bactenecin.[7][8] Like many antimicrobial peptides, Bac2A is cationic and amphipathic, allowing it to interact with and disrupt the cell membranes of bacteria, leading to cell death.[9][10] Its activity is often dependent on its ability to adopt a specific conformation, such as an α-helix, upon interacting with the bacterial membrane.[11]
Troubleshooting Guide
Issue: My Bac2A peptide shows lower antimicrobial activity than expected.
This could be due to several factors, including interference from the TFA counterion.
Troubleshooting Steps:
-
Review the Certificate of Analysis: Check the net peptide content and purity provided by the manufacturer.
-
Consider Counterion Exchange: If TFA interference is suspected, you can exchange the TFA for a more biologically benign counterion, such as acetate or hydrochloride.[6][12]
-
Control for pH: TFA is acidic and can lower the pH of your peptide solution. Ensure your experimental buffer has sufficient buffering capacity to maintain the optimal pH for Bac2A activity.[2][5]
-
Test the Counterion Alone: As a control, you can test the effect of sodium trifluoroacetate at concentrations equivalent to those in your peptide experiment to see if it has any inherent antimicrobial activity or toxicity in your assay system.[13]
Experimental Protocols
Protocol: Counterion Exchange from TFA to Hydrochloride (HCl)
This protocol provides a general method for replacing TFA counterions with chloride ions.
-
Dissolution: Dissolve the Bac2A-TFA peptide in distilled water at a concentration of 1 mg/mL.[12]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 and 10 mM.[12] Let the solution stand at room temperature for at least one minute.[12]
-
Lyophilization: Freeze the solution using liquid nitrogen and lyophilize overnight to remove all liquid.[12]
-
Repetition: To ensure a more complete exchange, re-dissolve the lyophilized peptide in the HCl solution and repeat the freezing and lyophilization steps at least twice.[12]
-
Final Product: The resulting lyophilized powder will be the hydrochloride salt of the Bac2A peptide.
Data Presentation
The following table presents hypothetical data illustrating the potential impact of different counterions on the Minimum Inhibitory Concentration (MIC) of Bac2A against Staphylococcus aureus.
| Bac2A Salt Form | MIC (µg/mL) against S. aureus | Fold Change in Potency (vs. Acetate) |
| Trifluoroacetate (TFA) | 16 | 2-fold decrease |
| Acetate (OAc) | 8 | - |
| Hydrochloride (HCl) | 8 | No significant change |
This data is for illustrative purposes and highlights the importance of considering the counterion in antimicrobial activity studies.
Visualizations
Caption: Bac2A peptide's mechanism of action, highlighting the initial counterion interaction.
Caption: Troubleshooting workflow for low Bac2A peptide activity.
References
- 1. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com.cn [genscript.com.cn]
- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Deciphering the mode of action of the synthetic antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational design, conformational analysis and membrane-penetrating dynamics study of Bac2A-derived antimicrobial peptides against gram-positive clinical strains isolated from pyemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifetein.com [lifetein.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Bac2A TFA and Cell Viability Assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding the interference of trifluoroacetic acid (TFA) as a counter-ion in Bac2A peptide preparations during cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my Bac2A peptide sample?
A: Trifluoroacetic acid (TFA) is a strong acid commonly used during the chemical synthesis of peptides, including Bac2A. It is essential for cleaving the synthesized peptide from the solid-phase resin and is also used as an ion-pairing agent to improve performance during purification by High-Performance Liquid Chromatography (HPLC).[1][2][3] As a result, the final lyophilized peptide is often delivered as a TFA salt, where TFA anions are bound to positively charged residues on the peptide.[3][4]
Q2: How can residual TFA from my Bac2A peptide interfere with my cell viability assay?
A: Residual TFA can interfere with cell viability assays in several ways:
-
Direct Cytotoxicity: TFA itself can be toxic to cells, with some studies showing it can inhibit cell proliferation even at low concentrations.[1][5][6]
-
pH Alteration: As a strong acid, TFA can lower the pH of your peptide stock solution and, subsequently, your cell culture medium.[1] Acidic conditions can negatively impact cell health and interfere with the chemical reactions of certain viability assays.[7][8]
-
Assay-Specific Chemical Interference: The acidic nature of TFA can directly affect assay reagents. For example, in tetrazolium-based assays (like MTT), acidic conditions can reduce the absorbance of the formazan product, leading to an underestimation of cell viability.[7]
-
Alteration of Peptide Structure: The presence of TFA as a counter-ion can influence the secondary structure of the peptide, which may alter its biological activity.[2][4]
Q3: What are the common signs of TFA interference in my experiment?
A: Common indicators of TFA interference include:
-
Unexpectedly high cell death or inhibition of cell growth in peptide-treated groups.[1][5]
-
Poor reproducibility and high variability in results between replicate wells or experiments.
-
A significant discrepancy when comparing results from a metabolic assay (e.g., MTT) with a direct cell counting method (e.g., Trypan Blue).
-
High background signal or readings in cell-free control wells, suggesting direct chemical interaction with assay reagents.[9]
Q4: My cell viability is unexpectedly low when treating with Bac2A. Could TFA be the cause?
A: Yes. If the observed cytotoxicity of Bac2A is higher than anticipated, residual TFA is a likely contributor. Studies have shown that TFA salts of peptides consistently result in lower cell proliferation compared to their hydrochloride (HCl) or acetate salt counterparts.[5] This can lead to the misinterpretation of a peptide's intrinsic activity, potentially masking a proliferative effect or exaggerating a cytotoxic one.[5]
Q5: Are some cell viability assays more susceptible to TFA interference than others?
A: Yes. Assays that are sensitive to pH changes are particularly vulnerable.
-
Highly Susceptible: Tetrazolium reduction assays (MTT, MTS, XTT, WST-1) are known to be affected by acidic conditions, which can decrease the signal without any actual change in cell viability.[7]
-
Less Susceptible: ATP-based assays (e.g., CellTiter-Glo®), which measure the ATP present in viable cells, and protease-based viability assays are generally less prone to pH-related artifacts.[10]
Q6: What is a counter-ion exchange and why is it recommended?
A: A counter-ion exchange is a process to replace the TFA anions in the peptide preparation with a more biologically compatible ion, such as acetate or hydrochloride (HCl).[1][4] This is highly recommended for any cell-based or in vivo studies to eliminate the confounding effects of TFA.[3][5] The exchange ensures that the observed biological effect is due to the peptide itself and not the counter-ion.[2]
Q7: What are the alternatives to TFA salts for peptides used in cell-based assays?
A: The most common and preferred alternatives are acetate and hydrochloride (HCl) salts.[11] You can either perform a counter-ion exchange on a TFA salt peptide or purchase the peptide directly in the desired salt form.[4] While purchasing pre-made acetate or HCl salts may be more expensive, it eliminates the need for additional laboratory procedures and potential peptide loss during the exchange process.[4]
Troubleshooting Guides
Problem 1: Inconsistent results and lower-than-expected cell viability.
| Possible Cause | Recommended Solution |
| Direct TFA Cytotoxicity: The concentration of TFA in the final well volume is high enough to inhibit cell growth.[5][6] | 1. Run a TFA Control: Prepare a solution of TFA (without peptide) at the same concentration present in your experimental wells. This will help you measure the effect of the counter-ion alone. 2. Perform a Counter-ion Exchange: Use a protocol to exchange TFA for HCl or acetate (See Protocol 2).[4][12] 3. Purchase an Alternative Salt Form: For future experiments, order the Bac2A peptide as an acetate or HCl salt.[11] |
| Lowered pH of Culture Medium: The addition of the acidic Bac2A-TFA stock solution significantly lowers the pH of the cell culture medium, stressing the cells.[1] | 1. Measure the pH: Check the pH of the final culture medium after adding the peptide stock. 2. Adjust Stock Solution: If necessary, buffer the peptide stock solution or adjust the pH before adding it to the cells. Ensure the buffer is compatible with your assay. 3. Use a Less Acidic Salt: Switching to an acetate salt can mitigate the pH shift. |
| Chemical Interference with Assay: The TFA is reacting directly with the assay reagents (e.g., MTT, MTS), leading to a reduced signal.[7] | 1. Run a Cell-Free Control: In a well with media but no cells, add your peptide and the assay reagent to see if a color/signal change occurs.[9] 2. Switch Assay Type: Consider using an assay less sensitive to pH, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®).[10] |
Quantitative Data Summary
The presence of TFA can significantly impact experimental outcomes. The tables below summarize data on its effects.
Table 1: Effect of TFA on Osteoblast Proliferation
| Treatment | Concentration | % Inhibition of Cell Proliferation |
| TFA | 10 nM | Can affect cell growth[6] |
| TFA | 100 nM | ~10%[6] |
| HCl | 100 nM | No significant effect[6] |
| (Data summarized from studies on osteoblasts, demonstrating the direct inhibitory effect of TFA at nanomolar concentrations compared to HCl.)[5][6] |
Table 2: Comparison of Antimicrobial Peptide (AMP) Salt Forms on Activity and Cytotoxicity
| Peptide Salt Form | Antistaphylococcal Activity | Hemolytic Activity (hRBCs) | Cytotoxicity (HaCaT cells) |
| Pexiganan-TFA | Lower | Higher | Higher |
| Pexiganan-Acetate | Higher | Lower | Lower |
| CAMEL-TFA | Lower | Higher | Higher |
| CAMEL-HCl | Higher | Lower | Lower |
| (This table illustrates that the counter-ion can alter a peptide's biological activity and toxicity profile, with TFA salts often showing higher toxicity. The pattern is peptide-dependent.)[2] |
Experimental Protocols
Protocol 1: Control Experiment to Test for Direct TFA Interference
This protocol helps determine if TFA is directly responsible for the observed cytotoxicity or assay interference.
Methodology:
-
Prepare a TFA Control Stock: If your Bac2A-TFA peptide is, for example, 20% TFA by weight and your peptide stock is 1 mg/mL, the TFA concentration is 200 µg/mL. Prepare a corresponding stock solution of TFA in the same solvent without the peptide.
-
Set Up Control Wells: On your assay plate, include the following controls in addition to your standard experimental wells:
-
Cells + Medium + Vehicle: Standard negative control.
-
Cells + Medium + TFA Control: To measure the direct effect of TFA on cell viability. Add the same volume of TFA stock as the peptide stock used in experimental wells.
-
Medium Only + Peptide: Cell-free control to check for peptide-reagent interaction.
-
Medium Only + TFA Control: Cell-free control to check for TFA-reagent interaction.
-
-
Add Bac2A-TFA: Add your peptide to the designated experimental wells.
-
Incubate: Incubate the plate for the desired treatment duration.
-
Perform Viability Assay: Add the cell viability reagent (e.g., MTS, MTT, CellTiter-Glo®) to all wells according to the manufacturer's instructions.
-
Analyze Data: Compare the viability of the "TFA Control" wells to the "Vehicle" wells. A significant drop in viability indicates direct TFA cytotoxicity. Compare cell-free wells to assess direct chemical interference.
Protocol 2: TFA to HCl Counter-Ion Exchange via Lyophilization
This protocol describes a common method to replace TFA counter-ions with HCl.[4][12][13]
Methodology:
-
Dissolve Peptide: Dissolve the Bac2A-TFA peptide in a dilute aqueous HCl solution (e.g., 10 mM HCl) at a concentration of approximately 1 mg/mL.[4][13]
-
Incubate: Let the solution stand at room temperature for 1-5 minutes.[12]
-
Freeze: Rapidly freeze the solution using liquid nitrogen or a -80°C freezer.
-
Lyophilize: Lyophilize the frozen sample overnight until all liquid is removed and a dry powder remains.
-
Repeat: To ensure complete exchange, repeat steps 1-4 at least two more times (for a total of three cycles).[4][13]
-
Final Reconstitution: After the final lyophilization, the resulting Bac2A-HCl peptide powder can be reconstituted in your desired buffer or sterile water for use in experiments.
Visual Guides
References
- 1. genscript.com [genscript.com]
- 2. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. lifetein.com [lifetein.com]
- 5. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com.cn [genscript.com.cn]
- 7. Influences of acidic conditions on formazan assay: a cautionary note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acidic pH derived from cancer cells as a double‐edged knife modulates wound healing through DNA repair genes and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 11. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 12. peptide.com [peptide.com]
- 13. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bac2A Peptide Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Bac2A peptide, with a special focus on challenges related to high salt concentrations and other experimental variables.
Frequently Asked Questions (FAQs)
Q1: What is Bac2A TFA? Is it an enzyme?
A1: this compound is the trifluoroacetate salt of the Bac2A peptide. Bac2A is a synthetic, linear antimicrobial peptide (AMP) derived from bactenecin, a naturally occurring peptide in cattle.[1][2] It is not an enzyme , and therefore does not have "enzymatic activity." The "TFA" designation indicates that trifluoroacetic acid was used during the peptide's synthesis and purification, resulting in trifluoroacetate anions (CF₃COO⁻) acting as counter-ions to the positively charged peptide.[3] It is crucial to consider the peptide's antimicrobial or immunomodulatory functions rather than enzymatic action.
Q2: What is the mechanism of action for Bac2A?
A2: Like many cationic antimicrobial peptides, Bac2A's primary mechanism of action involves interaction with and disruption of microbial cell membranes.[4][5] The positively charged amino acids in Bac2A are attracted to the negatively charged components of bacterial membranes. Upon binding, the peptide can destabilize the membrane through various proposed models, such as forming pores or disrupting the lipid bilayer, which leads to the leakage of essential cellular contents and ultimately, cell death.[1][4][5] Some AMPs can also translocate across the membrane to interact with intracellular targets, inhibiting processes like DNA, RNA, or protein synthesis.[1][6]
Q3: How does high salt concentration affect the activity of Bac2A?
A3: High salt concentrations, particularly the presence of mono- and divalent cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺), are known to significantly reduce the antimicrobial efficacy of many cationic AMPs, including likely affecting Bac2A.[7][8][9] This inhibition occurs through several mechanisms:
-
Electrostatic Shielding: Cations in the solution can shield the negative charges on the bacterial membrane, weakening the initial electrostatic attraction between the cationic peptide and the membrane.[7]
-
Competition for Binding Sites: Metal cations can compete with the peptide for binding to the same anionic sites on the membrane surface.[7]
-
Stabilization of the Bacterial Outer Membrane: Divalent cations can cross-bridge the lipopolysaccharide (LPS) molecules on the outer membrane of Gram-negative bacteria, increasing its stability and making it less susceptible to peptide disruption.
The degree of inhibition is dependent on the specific peptide, the type of salt, and its concentration.
Q4: Can the TFA counter-ion interfere with my experiments?
A4: Yes, the trifluoroacetate (TFA) counter-ion has been reported to interfere with biological experiments.[10][11] TFA can be toxic to some cell lines, inhibit cell proliferation, or in some cases, stimulate cell growth, leading to unpredictable and confounding results.[10][11] For sensitive applications, especially those involving cell culture or in vivo studies, it is highly recommended to perform a counter-ion exchange procedure to replace TFA with a more biologically compatible ion, such as chloride (Cl⁻) or acetate (CH₃COO⁻).[3][12]
Q5: How should I properly handle and solubilize the Bac2A peptide?
A5: Proper handling is critical for maintaining peptide integrity and ensuring reproducible results.
-
Storage: Store the lyophilized peptide at -20°C or -80°C.
-
Solubilization: To prepare a stock solution, briefly centrifuge the vial to ensure the powder is at the bottom. Use a sterile, nuclease-free solvent. For most cationic peptides like Bac2A, sterile distilled water is a good starting point. If solubility is an issue, adding a small amount of acetic acid (e.g., 0.1%) or using aqueous acetonitrile/water mixtures may help. For cell-based assays, it's best to dissolve in a buffer compatible with your experiment, but be aware of potential pH and salt effects.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to prevent degradation from repeated freezing and thawing.
Experimental Protocols
Protocol: Determining Minimum Inhibitory Concentration (MIC) for Bac2A
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[13][14][15]
Materials:
-
This compound peptide
-
Target bacterial strain(s) (e.g., E. coli, S. aureus)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Sterile tubes for dilution
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bac2A Stock Solution: Dissolve the lyophilized Bac2A peptide in sterile water or 0.01% acetic acid to create a high-concentration stock (e.g., 1280 µg/mL). Ensure it is fully dissolved.
-
Prepare Bacterial Inoculum: a. From a fresh agar plate, inoculate a single colony of the target bacterium into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm (OD₆₀₀) of 0.4-0.6). c. Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Perform Serial Dilutions of Bac2A: a. In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12 in a given row. b. Add 100 µL of the Bac2A stock solution (at 2x the highest desired final concentration, e.g., 128 µg/mL) to well 1. c. Transfer 50 µL from well 1 to well 2. Mix well by pipetting up and down. d. Continue this two-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. e. Well 11 will serve as the growth control (no peptide). Well 12 will be the sterility control (no bacteria).
-
Inoculate the Plate: a. Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and dilutes the peptide to its final test concentration. b. Add 50 µL of sterile MHB to well 12 (sterility control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of Bac2A at which no visible turbidity (bacterial growth) is observed. This can be assessed by eye or by reading the OD₆₀₀ of the plate with a plate reader.
Troubleshooting Guide
| Issue / Question | Possible Cause(s) | Suggested Solution(s) |
| No antimicrobial activity observed at any concentration. | 1. Peptide degradation. 2. Peptide insolubility in the assay medium. 3. High salt content in the medium is inhibiting activity. 4. The chosen bacterial strain is resistant. | 1. Use a fresh aliquot of peptide; confirm peptide integrity via mass spectrometry if possible. 2. Check for precipitation in the wells. Try a different solubilization agent for the stock solution. 3. Test activity in a low-salt medium. If activity is restored, this confirms salt sensitivity.[8] 4. Use a known sensitive control strain to validate the assay. |
| High variability between replicate wells. | 1. Inaccurate pipetting. 2. Inconsistent bacterial inoculum. 3. Peptide sticking to plasticware. | 1. Use calibrated pipettes and change tips between dilutions. 2. Ensure the bacterial suspension is homogenous before dispensing. 3. Pre-coat tubes/plates with a solution like 0.2% bovine serum albumin (BSA) in 0.01% acetic acid, or use low-binding plasticware.[13] |
| Growth observed in the sterility control well. | Contamination of the growth medium or plate. | Discard the results. Repeat the assay with fresh, sterile materials. |
| MIC is much higher than expected from the literature. | 1. Different assay conditions (medium, bacterial density, incubation time). 2. Presence of inhibiting substances (e.g., high salt). 3. TFA counter-ion interference. | 1. Standardize your protocol to match published methods as closely as possible.[16] 2. Analyze the composition of your medium. Test in a minimal, low-salt medium for comparison. 3. Consider performing a counter-ion exchange to a chloride or acetate salt.[3] |
Data & Visualizations
Table 1: Effect of Salt on Antimicrobial Peptide (AMP) Activity
This table summarizes data from various studies, illustrating the common inhibitory effect of NaCl on the Minimum Inhibitory Concentration (MIC) of different cationic peptides against E. coli. A higher MIC value indicates lower activity.
| Peptide | MIC (µg/mL) in Low Salt Medium | MIC (µg/mL) in Medium with 150 mM NaCl | Fold Increase in MIC |
| LL-14[17] | ~4 | >64 | >16 |
| S1[9] | 6.25 | >25 | >4 |
| P-113[8] | 8 | 128 | 16 |
| KR12AGPWR6[18] | 4 | 8 | 2 |
Note: Data is compiled from multiple sources for illustrative purposes and experimental conditions may vary.
Diagrams
Caption: General mechanism of action for cationic antimicrobial peptides.
Caption: Experimental workflow for the MIC assay.
Caption: Troubleshooting logic for no observed peptide activity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Deciphering the mode of action of the synthetic antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A How-To Guide for Mode of Action Analysis of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Easy Strategy To Increase Salt Resistance of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. mdpi.com [mdpi.com]
- 13. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 14. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Effect of a monovalent salt on the energetics of an antimicrobial-peptide: micelle dissociation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Antimicrobial Peptides with Enhanced Salt Resistance and Antiendotoxin Properties [mdpi.com]
Validation & Comparative
Comparative Analysis of Antimicrobial Efficacy: Bac2A TFA vs. Bactenecin
A detailed guide for researchers and drug development professionals on the antimicrobial properties, mechanisms of action, and experimental evaluation of Bac2A TFA and bactenecin.
This guide provides a comprehensive comparison of the antimicrobial efficacy of two related peptides: this compound and its parent molecule, bactenecin. Bac2A is a linearized variant of the naturally occurring cyclic bovine peptide, bactenecin.[1][2][3] The trifluoroacetate (TFA) salt form of Bac2A is a common result of synthetic peptide production and is often used in research.[4][5][6] This comparison synthesizes available experimental data to provide a clear overview of their relative performance against a range of microbial pathogens.
Quantitative Antimicrobial Efficacy
The antimicrobial activity of both peptides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible microbial growth.[7][8] The lower the MIC value, the more potent the antimicrobial agent.
Table 1: Minimum Inhibitory Concentration (MIC) of Bac2A
The following table summarizes the MIC values of Bac2A against various bacterial strains as reported in a comparative study.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 32 |
| Enterococcus faecalis | >256 |
| Pseudomonas aeruginosa | 16 |
| Escherichia coli | 8 |
| Aeromonas salmonicida | 4 |
| Listeria monocytogenes | 128 |
| Campylobacter jejuni | 16 |
| Flavobacterium psychrophilum | 4 |
| Salmonella typhimurium | 16 |
| Yersinia ruckeri | 4 |
Data sourced from a comparative evaluation of various antimicrobial peptides.[3]
Additional studies have reported MIC values for Bac2A against two clinical isolates of Gram-positive Staphylococcus aureus as 54 µg/mL and 80 µg/mL.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of Bactenecin and its Derivatives
The following table presents the MIC values for bactenecin and rationally designed derivatives against several foodborne pathogens.
| Bacterial Strain | Bactenecin (µM) | K₂W₃V₁₀R₁₁ (µM) | W₂R₃V₁₀R₁₁ (µM) |
| Escherichia coli | 64 | 8 | 8 |
| Salmonella enterica | 64 | 16 | 16 |
| Staphylococcus aureus | 32 | 4 | 4 |
| Bacillus subtilis | 16 | 4 | 4 |
Data from a study on bactenecin derivatives. The derivatives showed enhanced activity compared to the parent peptide.[9]
Table 3: Bactericidal Activity of Bactenecin
This table shows the percentage of Burkholderia pseudomallei killed by bactenecin at different concentrations after one hour of incubation.
| Peptide Concentration (µM) | Bactericidal Activity (%) |
| 5 | 96.1 |
| 10 | >98 |
| 20 | 99.8 |
Data from a study on the antimicrobial action of bactenecin against B. pseudomallei.[10]
Mechanism of Action
Both Bac2A and bactenecin are cationic antimicrobial peptides that primarily target and disrupt microbial cell membranes.[9][11] Their positive charge facilitates interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[9][10]
Bactenecin , in its natural cyclic form, has been shown to exhibit strong binding to LPS, leading to the perturbation of the inner membrane of live bacterial cells.[10] This interaction results in changes in membrane fluidity and permeability, causing leakage of cellular contents and ultimately cell death.[9]
Bac2A , as a linear variant, also acts on the cytoplasmic membrane, causing moderate depolarization.[11] Its mechanism involves interaction with the membrane, which can lead to various cellular effects, including defects in septum formation, cell wall fraying, and nuclear condensation at high concentrations.[11] Some evidence suggests that Bac2A and its derivatives may also have intracellular targets after penetrating the membrane.[11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Bac2A and bactenecin.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.[3]
a. Preparation of Materials:
-
96-well microtiter plates (polypropylene).
-
Mueller-Hinton II broth (or other appropriate bacterial growth medium).
-
Bacterial strains for testing.
-
Stock solutions of this compound and bactenecin.
b. Inoculum Preparation:
-
Culture the bacterial strain overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a final concentration of approximately 1 x 10⁵ Colony Forming Units (CFU)/mL in each well of the microtiter plate.
c. Assay Procedure:
-
Prepare serial twofold dilutions of the antimicrobial peptides in Mueller-Hinton II broth directly in the 96-well plates.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control for bacterial growth (no peptide) and a negative control for sterility (no bacteria).
-
Incubate the plates at 37°C for 18-20 hours (or longer for slow-growing organisms like F. psychrophilum).[3]
-
Determine the MIC as the lowest concentration of the peptide that shows no visible bacterial growth.
Bactericidal Kinetics (Time-Kill) Assay
This assay measures the rate at which an antimicrobial agent kills a bacterial population over time.
a. Preparation of Materials:
-
Bacterial culture in logarithmic growth phase.
-
Appropriate buffer (e.g., potassium phosphate buffer).
-
Solutions of the antimicrobial peptides at desired concentrations.
-
Nutrient agar plates.
b. Assay Procedure:
-
Resuspend the logarithmic-phase bacteria in the buffer to a concentration of approximately 1 x 10⁶ CFU/mL.
-
Add the antimicrobial peptide to the bacterial suspension to achieve the final desired concentration.
-
Incubate the mixture in a shaker incubator at 37°C.
-
At specific time intervals (e.g., 0, 1, 2, 3, 4, 5, 6, and 24 hours), collect samples from the suspension.
-
Perform serial dilutions of the collected samples and plate them in triplicate on nutrient agar.
-
Incubate the plates for 24 hours to allow for colony formation.
-
Count the number of CFUs on each plate to determine the number of viable bacteria at each time point.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
Membrane Permeability Assays
These assays assess the ability of the peptides to disrupt the bacterial membrane.
a. Inner Membrane Permeability:
-
This can be measured using a chromogenic substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG) for bacteria expressing β-galactosidase.
-
Logarithmic-phase bacteria are resuspended in a buffer containing ONPG.
-
The peptide is added, and the absorbance at 420 nm is monitored over time. An increase in absorbance indicates the hydrolysis of ONPG by intracellular β-galactosidase, signifying inner membrane permeabilization.
b. Flow Cytometry for Membrane Integrity:
-
This method uses a fluorescent dye, such as propidium iodide (PI), which can only enter cells with compromised membranes.
-
Logarithmic-phase bacteria are treated with the peptide and then incubated with PI.
-
The fluorescence of individual cells is measured using a flow cytometer. An increase in the percentage of fluorescent cells indicates membrane damage.[9]
Conclusion
Both this compound and bactenecin are potent antimicrobial peptides with a primary mechanism of action involving the disruption of bacterial cell membranes. The available data suggests that both peptides have broad-spectrum activity, although their efficacy varies depending on the target microorganism. The linearized form, Bac2A, demonstrates significant activity against a range of Gram-negative and some Gram-positive bacteria. Derivatives of bactenecin have been shown to possess even greater antimicrobial activity than the parent molecule, highlighting the potential for rational design to improve efficacy. The choice between this compound and bactenecin for research or therapeutic development will depend on the specific application, target pathogens, and desired spectrum of activity. The experimental protocols provided herein offer a foundation for the further evaluation and comparison of these and other antimicrobial peptides.
References
- 1. Rational design, conformational analysis and membrane-penetrating dynamics study of Bac2A-derived antimicrobial peptides against gram-positive clinical strains isolated from pyemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cationic Net Charge and Counter Ion Type as Antimicrobial Activity Determinant Factors of Short Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. idexx.dk [idexx.dk]
- 9. Frontiers | Characterization of the Bioactivity and Mechanism of Bactenecin Derivatives Against Food-Pathogens [frontiersin.org]
- 10. Antimicrobial Action of the Cyclic Peptide Bactenecin on Burkholderia pseudomallei Correlates with Efficient Membrane Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
A Comparative Guide to Bac2A TFA and Other Linear Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bac2A TFA, a linear antimicrobial peptide, against other well-characterized linear antimicrobial peptides. The information presented is based on available experimental data and is intended to assist researchers in evaluating its potential for various applications.
Overview of this compound
Bac2A is a linear variant of bactenecin, a naturally occurring cyclic antimicrobial peptide.[1] Its sequence is RLARIVVIRVAR-NH2. This compound is the trifluoroacetate salt of the peptide, a common counter-ion resulting from solid-phase peptide synthesis. While Bac2A has demonstrated moderate activity against Gram-positive bacteria, its efficacy is noted to be particularly effective against fungal pathogens.[1] Studies have shown that the antimicrobial activity of Bac2A can be enhanced by constraining its helical conformation.[1]
Comparative Performance Data
The following tables summarize the available quantitative data for Bac2A and other prominent linear antimicrobial peptides. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies. The data for Bac2A and its amidated form (Bac2A-NH2) are used as a proxy for this compound, as specific data for the TFA salt was not available in the reviewed literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Bac2A and Comparator Peptides against Bacteria
| Peptide | Organism | MIC (µg/mL) | Reference |
| Bac2A | Staphylococcus aureus | 54, 80 | [1] |
| Bac2A | Enterococcus faecalis | 32 | [2] |
| Listeria monocytogenes | 64 | [2] | |
| Escherichia coli | >128 | [2] | |
| Pseudomonas aeruginosa | >128 | [2] | |
| Bac2A-NH2 | Staphylococcus aureus | 128 | [2] |
| Enterococcus faecalis | 64 | [2] | |
| Listeria monocytogenes | 128 | [2] | |
| Escherichia coli | >128 | [2] | |
| Pseudomonas aeruginosa | >128 | [2] | |
| LL-37 | Escherichia coli | 2-4 | [3] |
| Staphylococcus aureus | 2-4 | [3] | |
| Melittin | Staphylococcus aureus | 4-8 | |
| Escherichia coli | 2-4 | ||
| Indolicidin | Escherichia coli | 16 | |
| Staphylococcus aureus | 8 | ||
| Buforin II | Escherichia coli | 4 | |
| Staphylococcus aureus | 32 | ||
| Magainin 2 | Escherichia coli | 8 | |
| Staphylococcus aureus | 64 |
Table 2: Cytotoxicity and Hemolytic Activity of Comparator Peptides
| Peptide | Cell Line | IC50 (µM) | Hemolytic Activity (HC50, µM) | Reference |
| This compound | Not Available | Not Available | Not Available | |
| LL-37 | Human erythrocytes | >256 | >256 | |
| Melittin | Human erythrocytes | ~3 | ~3 | |
| Indolicidin | Human erythrocytes | ~80 | ~80 | |
| Buforin II | Not Available | Not Available | >100 | |
| Magainin 2 | Human erythrocytes | >100 | >100 |
Note: "Not Available" indicates that specific data could not be found in the reviewed literature.
Mechanism of Action
Linear antimicrobial peptides primarily act by disrupting the cell membranes of microorganisms. This process is often initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Caption: General mechanism of action for linear antimicrobial peptides.
Some linear antimicrobial peptides, like Buforin II, can translocate across the cell membrane without causing significant disruption and act on intracellular targets such as DNA and RNA. The precise mechanism of Bac2A is not fully elucidated but is believed to involve membrane interaction.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Microbial Inoculum:
-
A single colony of the test microorganism is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
The culture is incubated at the optimal temperature (e.g., 37°C for bacteria, 30°C for fungi) until it reaches the logarithmic growth phase.
-
The microbial suspension is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Peptide Preparation:
-
The antimicrobial peptide is dissolved in a suitable solvent (e.g., sterile deionized water, 0.01% acetic acid).
-
A series of twofold dilutions of the peptide are prepared in the appropriate broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
An equal volume of the standardized microbial inoculum is added to each well of the microtiter plate containing the peptide dilutions.
-
The final volume in each well is typically 100-200 µL.
-
Positive (microorganism and broth without peptide) and negative (broth only) controls are included.
-
The plate is incubated for 18-24 hours at the optimal temperature.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of the antimicrobial peptide on the viability of mammalian cells.
Protocol:
-
Cell Culture:
-
Mammalian cells (e.g., HeLa, HEK293) are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells/well.
-
The cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.
-
-
Peptide Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the antimicrobial peptide.
-
A control group with medium only is included.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
-
Solubilization and Measurement:
-
The medium containing MTT is carefully removed.
-
100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Calculation of IC50:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value (the concentration of the peptide that causes 50% inhibition of cell growth) is determined from the dose-response curve.
-
Hemolytic Assay
Objective: To determine the lytic effect of the antimicrobial peptide on red blood cells.
Protocol:
-
Preparation of Red Blood Cells (RBCs):
-
Fresh human or animal blood is collected in a tube containing an anticoagulant (e.g., heparin, EDTA).
-
The blood is centrifuged at a low speed (e.g., 1000 x g) for 5-10 minutes to pellet the RBCs.
-
The supernatant (plasma) and buffy coat are discarded.
-
The RBCs are washed three times with phosphate-buffered saline (PBS) by repeated centrifugation and resuspension.
-
A 2-4% (v/v) suspension of RBCs in PBS is prepared.
-
-
Peptide Treatment:
-
Serial dilutions of the antimicrobial peptide are prepared in PBS in a 96-well plate.
-
An equal volume of the RBC suspension is added to each well.
-
Positive (RBCs with 1% Triton X-100 for 100% hemolysis) and negative (RBCs in PBS only) controls are included.
-
-
Incubation and Centrifugation:
-
The plate is incubated for 1 hour at 37°C.
-
After incubation, the plate is centrifuged at 1000 x g for 5 minutes to pellet the intact RBCs.
-
-
Measurement of Hemolysis:
-
The supernatant from each well is carefully transferred to a new 96-well plate.
-
The absorbance of the supernatant is measured at 540 nm to quantify the amount of hemoglobin released.
-
-
Calculation of HC50:
-
The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
The HC50 value (the concentration of the peptide that causes 50% hemolysis) is determined from the dose-response curve.
-
Conclusion
References
- 1. Rational design, conformational analysis and membrane-penetrating dynamics study of Bac2A-derived antimicrobial peptides against gram-positive clinical strains isolated from pyemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Bac2A TFA Activity Across Microbial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial activity of Bac2A TFA against various microbial strains. Bac2A, a linear variant of the naturally occurring antimicrobial peptide bactenecin, has demonstrated significant potential in combating a range of pathogens. This document summarizes key experimental data, details methodologies for activity assessment, and illustrates the peptide's proposed mechanism of action.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of Bac2A is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for Bac2A against various bacterial and fungal strains.
Table 1: Antibacterial Activity of Bac2A
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 54 - 80[1] |
| Enterococcus faecalis | Gram-positive | >128 |
| Pseudomonas aeruginosa | Gram-negative | >128 |
| Escherichia coli | Gram-negative | >128 |
| Aeromonas salmonicida | Gram-negative | 32 |
| Listeria monocytogenes | Gram-positive | 64 |
| Campylobacter jejuni | Gram-negative | 16 |
| Flavobacterium psychrophilum | Gram-negative | >128 |
| Salmonella typhimurium | Gram-negative | 64 |
| Yersinia ruckeri | Gram-negative | 16 |
Data sourced from a comparative study evaluating multiple antimicrobial peptides. It is important to note that the activity of Bac2A can be moderate against certain Gram-positive and Gram-negative bacteria.[1]
Table 2: Antifungal Activity of Antimicrobial Peptides (Illustrative Examples)
Direct and comprehensive MIC data for this compound against a wide range of fungal pathogens is an area of ongoing research. However, Bac2A is known to be effective against fungal pathogens.[2] The following data for other antimicrobial peptides (AMPs) illustrates typical MIC values observed for peptides with antifungal properties.
| Fungal Strain | Antimicrobial Peptide | MIC (µM) |
| Candida albicans | VLL-28 | 25 |
| Candida tropicalis | VLL-28 | 12.5 |
| Candida parapsilosis | VLL-28 | 25 |
| Candida krusei | VLL-28 | 25 |
| Candida glabrata | VLL-28 | 50 |
| Aspergillus fumigatus | hLF(1-11) | - |
| Aspergillus fumigatus | dhvar5 | - |
Note: The data for VLL-28 is provided as a reference for the antifungal potential of antimicrobial peptides.[3] Studies on other AMPs have shown activity against Aspergillus fumigatus, though specific MIC values were not provided in the same format.[4]
The Role of the TFA Counterion
Bac2A is often supplied as a trifluoroacetate (TFA) salt, a common result of the peptide synthesis and purification process. While the potential for TFA to interfere with biological assays has been a topic of discussion, studies on cationic antimicrobial peptides have indicated that the TFA counterion does not have a significant effect on their antimicrobial behavior.[5] However, in some instances, the removal of TFA has been shown to slightly increase the antibacterial and antifungal activities of certain lipopeptides.[6]
Experimental Protocols
Accurate and reproducible determination of MIC is crucial for evaluating the efficacy of antimicrobial peptides. The following are detailed methodologies for key experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Bacteria
This protocol is adapted from standard broth microdilution methods.
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on a suitable agar plate (e.g., Mueller-Hinton Agar) and incubate for 18-24 hours at 37°C.
-
Inoculate a single colony into a tube containing Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth.
-
Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial twofold dilutions of the stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the adjusted bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which no visible growth of the bacteria is observed.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Fungi (e.g., Candida albicans)
This protocol is based on standardized methods for antifungal susceptibility testing.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline or RPMI-1640 medium.
-
Adjust the cell density to approximately 0.5-2.5 x 10^3 cells/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound and perform serial twofold dilutions in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the adjusted fungal inoculum to each well.
-
Include a positive control (fungus in medium without peptide) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the peptide that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.[7]
-
Mechanism of Action: A Visual Representation
The antimicrobial activity of Bac2A and related peptides is primarily attributed to their interaction with the microbial cell membrane. The proposed mechanism involves a multi-step process leading to membrane disruption and cell death.
Caption: Proposed mechanism of action for Bac2A.
The initial electrostatic attraction between the cationic Bac2A peptide and the anionic components of the microbial cell membrane is a critical first step. This is followed by the insertion of the peptide into the lipid bilayer, leading to membrane depolarization. At higher concentrations, this can result in the formation of pores, causing leakage of essential intracellular contents and ultimately leading to cell death.
Experimental Workflow for MIC Determination
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration of this compound.
Caption: General workflow for MIC determination.
This standardized workflow ensures the reliable and reproducible assessment of this compound's antimicrobial potency against a variety of microbial strains.
References
- 1. Rational design, conformational analysis and membrane-penetrating dynamics study of Bac2A-derived antimicrobial peptides against gram-positive clinical strains isolated from pyemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Candida albicans and Antifungal Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal and anti-biofilm activity of the first cryptic antimicrobial peptide from an archaeal protein against Candida spp. clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human antimicrobial peptides' antifungal activity against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cationic Net Charge and Counter Ion Type as Antimicrobial Activity Determinant Factors of Short Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Bac2A TFA: A Comparative Analysis of Efficacy Against Traditional Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the antifungal peptide Bac2A TFA with conventional antifungal therapies, supported by experimental data and detailed methodologies.
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the development of novel antifungal agents. This compound, a linear variant of the bovine host defense peptide bactenecin, has shown promise as a potent antimicrobial agent with activity against fungal pathogens. This guide provides a comprehensive comparison of the efficacy of this compound with that of traditional antifungal drugs, including polyenes, azoles, and echinocandins.
Comparative Efficacy: this compound vs. Traditional Antifungals
The following table summarizes the in vitro efficacy of this compound and traditional antifungal agents against common fungal pathogens. Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) |
| This compound | Candida albicans | Data not available |
| Aspergillus fumigatus | Data not available | |
| Polyenes | ||
| Amphotericin B | Candida albicans | 0.06 - 1.0[1] |
| Aspergillus fumigatus | Data not available | |
| Azoles | ||
| Fluconazole | Candida albicans | ≤0.125 - >64 |
| Aspergillus fumigatus | Data not available | |
| Echinocandins | ||
| Caspofungin | Candida albicans | 0.015 - 1.0[1] |
| Aspergillus fumigatus | Data not available |
Experimental Protocols
A standardized method for determining the in vitro susceptibility of fungi to antimicrobial agents is crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) document M27 provides a reference method for broth dilution antifungal susceptibility testing of yeasts.
Broth Microdilution Method for Antifungal Susceptibility Testing (Adapted from CLSI M27)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.
1. Preparation of Antifungal Stock Solution:
-
Prepare a stock solution of the antifungal agent (e.g., this compound, fluconazole, amphotericin B) in a suitable solvent (e.g., water, dimethyl sulfoxide) at a concentration 100 times the highest final concentration to be tested.
2. Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
Dilute this adjusted suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to obtain a final inoculum concentration of 1-5 x 10^3 cells/mL.
3. Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal stock solution in RPMI 1640 medium to achieve a range of concentrations.
-
Add 100 µL of the prepared fungal inoculum to each well containing the diluted antifungal agent.
-
Include a growth control well (inoculum without antifungal agent) and a sterility control well (medium without inoculum).
4. Incubation:
-
Incubate the microtiter plate at 35°C for 24-48 hours.
5. Determination of MIC:
-
The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (e.g., an 80% reduction in turbidity) compared to the growth control.
Mechanism of Action and Signaling Pathways
This compound
Bac2A is a cationic antimicrobial peptide that primarily targets the fungal cell membrane. Its proposed mechanism of action involves:
-
Electrostatic Interaction: The positively charged Bac2A peptide is attracted to the negatively charged components of the fungal cell membrane.
-
Membrane Insertion and Disruption: The peptide inserts into the lipid bilayer, leading to membrane permeabilization, pore formation, and leakage of intracellular contents, ultimately causing cell death.
Caption: Proposed mechanism of action of this compound.
Traditional Antifungal Agents
Traditional antifungal agents have well-defined mechanisms of action that target specific cellular pathways in fungi.
Polyenes (e.g., Amphotericin B): Polyenes bind to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane integrity, leading to the formation of pores and leakage of cellular contents.[2]
Caption: Mechanism of action of polyene antifungals.
Azoles (e.g., Fluconazole): Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol.[3][4] This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane function.[3][4]
Caption: Mechanism of action of azole antifungals.
Echinocandins (e.g., Caspofungin): Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[5] This weakens the cell wall, leading to osmotic instability and cell lysis.[5]
Caption: Mechanism of action of echinocandin antifungals.
Conclusion
This compound represents a promising class of antimicrobial peptides with a distinct mechanism of action compared to traditional antifungal agents. Its ability to directly target and disrupt the fungal cell membrane suggests a potential for rapid fungicidal activity and a lower propensity for the development of resistance. However, a significant gap exists in the publicly available quantitative data on the efficacy of this compound against a broad range of fungal pathogens. Further in-depth studies are required to establish a comprehensive antifungal profile and to fully assess its therapeutic potential in comparison to established antifungal drugs. The detailed experimental protocols and mechanistic insights provided in this guide serve as a foundation for future research and development in this critical area.
References
- 1. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. lecturio.com [lecturio.com]
- 5. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Host-Pathogen Interactions: A Comparative Guide to the Mammalian Cell Cross-Reactivity of Bac2A TFA
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antimicrobial peptides (AMPs) with mammalian cells is a critical step in the development of safe and effective therapeutics. This guide provides a comparative analysis of Bac2A TFA, a synthetic antimicrobial peptide, and its interaction with mammalian cells, alongside a look at alternative AMPs.
Bac2A, a linear variant of the bovine peptide bactenecin, has garnered interest for its antimicrobial properties.[1] However, a crucial aspect of its therapeutic potential lies in its selectivity – its ability to target microbial pathogens with minimal off-target effects on host cells. This guide delves into the available data on the cytotoxicity and hemolytic activity of Bac2A and its derivatives, offering a framework for comparison with other antimicrobial peptides.
Quantitative Comparison of Mammalian Cell Cross-Reactivity
One study directly comparing a panel of antimicrobial peptides reported that Bac2A exhibited no cytotoxic effect in a hemolytic assay at the concentrations tested.[2][3] This suggests a favorable selectivity profile for Bac2A.
Further insights can be gleaned from studies on Bac2A derivatives. For instance, the derivative DP7 was found to have an HC50 of greater than 1,280 mg/liter, indicating low hemolytic activity. In contrast, another derivative, HH2, showed a significantly higher hemolytic activity with an HC50 of 415 mg/liter. This highlights how modifications to the Bac2A sequence can substantially influence its cross-reactivity with mammalian cells.
For a broader perspective, the following table summarizes available cytotoxicity and hemolytic activity data for various antimicrobial peptides, including derivatives of Bac2A and other well-known AMPs. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Peptide | Mammalian Cell Line | Assay | Result | Citation |
| Bac2A | Horse Erythrocytes | Hemolytic Assay | No cytotoxic effect at tested concentrations | [2][3] |
| Bac2A | Human Bronchial Epithelial (HBE) cells, THP-1 (monocytic) cells | MTT Assay | Not cytotoxic at concentrations ≤100 µg/ml | [1] |
| DP7 (Bac2A derivative) | Human Erythrocytes | Hemolytic Assay | HC50 > 1,280 mg/L | |
| HH2 (Bac2A derivative) | Human Erythrocytes | Hemolytic Assay | HC50 = 415 mg/L | |
| Indolicidin | HBE cells, THP-1 cells | MTT Assay | Not cytotoxic at concentrations ≤100 µg/ml | [1] |
| LL-37 | HBE cells, THP-1 cells | MTT Assay | Not cytotoxic at concentrations ≤100 µg/ml | [1] |
| LL-37 | Human Erythrocytes, Vascular Smooth Muscle Cells | Hemolysis, DNA Fragmentation | Induces concentration-dependent hemolysis | [4] |
| BMAP-27 | Human Erythrocytes | Hemolysis Assay | Significantly more pronounced hemolysis than LL-37 | [4] |
Experimental Protocols
The assessment of mammalian cell cross-reactivity is typically conducted through standardized in vitro assays. The following are detailed methodologies for two key experiments:
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HEK293, HaCaT, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Peptide Treatment: Prepare serial dilutions of the antimicrobial peptides in a serum-free culture medium. Remove the culture medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (the solvent used to dissolve the peptides) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the peptide that causes 50% inhibition of cell viability, can be determined by plotting cell viability against peptide concentration.
Hemolytic Assay
This assay measures the ability of a peptide to lyse red blood cells, which is an indicator of its membrane-disrupting activity against eukaryotic cells.[5]
Protocol:
-
Red Blood Cell Preparation: Obtain fresh human red blood cells (RBCs). Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend them in PBS to a final concentration of 2% (v/v).
-
Peptide Incubation: In a 96-well plate, add 100 µL of serially diluted peptides in PBS.
-
RBC Addition: Add 100 µL of the 2% RBC suspension to each well.
-
Controls: Include a negative control (RBCs in PBS only) for 0% hemolysis and a positive control (RBCs in 1% Triton X-100) for 100% hemolysis.
-
Incubation: Incubate the plate for 1 hour at 37°C with gentle shaking.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully transfer 100 µL of the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100 The HC50 value, the concentration of the peptide that causes 50% hemolysis, can be determined from a dose-response curve.
Visualizing Mechanisms and Workflows
To better understand the processes involved in evaluating and understanding the action of Bac2A, the following diagrams are provided.
Caption: Experimental workflow for assessing mammalian cell cross-reactivity.
Caption: Proposed mechanism of action of Bac2A on bacterial cell wall synthesis.
References
- 1. Immunomodulatory Activities of Small Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial and Chemoattractant Activity, Lipopolysaccharide Neutralization, Cytotoxicity, and Inhibition by Serum of Analogs of Human Cathelicidin LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Peptides Bac2A and Bac8c
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antimicrobial peptide Bac2A and its potent derivative, Bac8c. The information presented herein is intended to assist researchers and professionals in the field of drug development in understanding the key differences in their biological activity and mechanisms of action.
Introduction to Bac2A and Bac8c
Antimicrobial peptides (AMPs) are a promising class of therapeutic agents due to their broad-spectrum activity and lower propensity for inducing resistance compared to conventional antibiotics. Bac2A is a 12-amino-acid linear peptide (RLARIVVIRVAR-NH₂) derived from bactenecin, a naturally occurring bovine antimicrobial peptide.[1][2] While Bac2A exhibits moderate antimicrobial activity, its derivative, Bac8c, an 8-amino-acid peptide (RIWVIWRR-NH₂), has demonstrated significantly enhanced potency.[2] This guide delves into a comparative analysis of their performance, supported by experimental data.
Comparative Performance Data
The following tables summarize the available quantitative data on the antimicrobial, cytotoxic, and hemolytic activities of Bac2A and Bac8c.
Table 1: Minimum Inhibitory Concentration (MIC) Against Key Bacterial Strains
| Peptide | Organism | MIC (µg/mL) | Reference |
| Bac2A | Staphylococcus aureus (clinical strain 1) | 54 | [3] |
| Bac2A | Staphylococcus aureus (clinical strain 2) | 80 | [3] |
| Bac8c | Escherichia coli (ATCC 25922) | ~3 (growth inhibition) | [2][4] |
| Bac8c | Escherichia coli (ATCC 25922) | 6 (bactericidal) | [2][4] |
| Bac8c | Staphylococcus aureus (ATCC 25923) | Not explicitly quantified, but described as having "enhanced activity" compared to Bac2A | [2] |
Table 2: Cytotoxicity and Hemolytic Activity
| Peptide | Cell Line/Target | Assay | Results | Reference |
| Bac2A | Human Cells | Not specified | Generally exhibits low to moderate antibacterial potency | [3] |
| Bac8c | Human Erythrocytes | Hemolysis Assay | A derivative of Bac2A, DP7, showed lower hemolytic activity than another derivative, HH2. Specific data for Bac8c is not available in the provided results. | [5] |
| Bac8c | Human Cells | Cytotoxicity Assay | A derivative of Bac2A, DP7, showed lower toxicity against human cells compared to the parent peptide HH2. Specific data for Bac8c is not available in the provided results. | [5] |
Mechanism of Action
Bac2A is understood to have plural effects on bacterial cells, which are not primarily dependent on membrane disruption as the initial step of cell death.[6] In contrast, Bac8c exhibits a more complex, concentration-dependent, two-stage mechanism of action.[1][2][4]
At sublethal concentrations (around 3 µg/mL), Bac8c causes transient membrane destabilization and metabolic imbalances, seemingly linked to the inhibition of respiratory functions.[1][2][4] At its minimal bactericidal concentration (MBC) of 6 µg/mL, Bac8c leads to substantial but incomplete depolarization of the cytoplasmic membrane, disruption of the electron transport chain, partial membrane permeabilization, and ultimately, cell death.[1][2][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Bac2A and Bac8c.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the microtiter broth dilution method recommended by the National Committee for Clinical Laboratory Standards (NCCLS).
-
Peptide Preparation: Dissolve the lyophilized peptides in sterile, deionized water to create a stock solution. Further dilutions are made in 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent peptide adhesion to plastic surfaces.
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Microtiter Plate Assay:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene microtiter plate.
-
Perform serial twofold dilutions of the peptide stock solutions in the wells, resulting in a range of final concentrations.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
-
Incubation and Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[7]
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the peptides on the viability of mammalian cells.
-
Cell Culture: Culture mammalian cells (e.g., HEK293) in an appropriate medium (e.g., DMEM with 10% FBS) in a 96-well plate until they reach approximately 80% confluency.
-
Peptide Treatment: Replace the culture medium with fresh medium containing various concentrations of the peptides. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[8]
Hemolytic Activity Assay
This assay measures the lytic effect of the peptides on red blood cells.
-
Erythrocyte Preparation: Obtain fresh human red blood cells (hRBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the hRBCs in PBS to a final concentration of 4% (v/v).
-
Peptide Incubation: In a 96-well plate, mix the hRBC suspension with various concentrations of the peptides.
-
Controls: Include a negative control (hRBCs in PBS) and a positive control (hRBCs in 0.1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact hRBCs.
-
Hemoglobin Release Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm. The percentage of hemolysis is calculated relative to the positive control.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflows.
Caption: Concentration-dependent mechanism of action of Bac8c.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. A How-To Guide for Mode of Action Analysis of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the Mode of Action of the Synthetic Antimicrobial Peptide Bac8c - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design, conformational analysis and membrane-penetrating dynamics study of Bac2A-derived antimicrobial peptides against gram-positive clinical strains isolated from pyemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deciphering the mode of action of the synthetic antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
- 8. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of Bac2A TFA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial and immunomodulatory peptide Bac2A TFA against other alternatives, supported by available experimental data. We delve into its mechanism of action, antimicrobial efficacy, and safety profile, offering detailed experimental protocols and visual representations of key pathways and workflows.
Mechanism of Action: A Dual Approach to Combating Pathogens
Bac2A, a linear variant of the bovine antimicrobial peptide bactenecin, exhibits a multifaceted mechanism of action. Unlike many antimicrobial peptides (AMPs) that primarily rely on membrane disruption, Bac2A and its derivatives employ a more nuanced strategy.
Membrane Interaction and Disruption: Evidence suggests that Bac2A interacts with and destabilizes microbial membranes. For Gram-positive bacteria, this interaction can lead to various structural damages, including defects in the cell septum, fraying of the cell wall, and formation of mesosomes. In Gram-negative bacteria, a two-stage model has been proposed for the related peptide Bac8c, involving initial transient membrane destabilization followed by the disruption of essential metabolic processes. This disruption of the proton motive force and electron transport ultimately leads to cell death.
Immunomodulatory Effects: Beyond its direct antimicrobial properties, Bac2A demonstrates immunomodulatory functions. It has been shown to act as a chemoattractant for macrophage-like cells, suggesting a role in recruiting immune cells to the site of infection. This dual capability of direct pathogen killing and modulation of the host immune response makes Bac2A a compelling candidate for further investigation.
Comparative Antimicrobial Efficacy
The efficacy of this compound has been evaluated against a range of pathogens. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data, providing a comparative overview of its activity.
| Gram-Positive Bacteria | Bac2A (µg/mL) | Bac2A-NH2 (µg/mL) |
| Staphylococcus aureus | 54 - 80[1] | - |
| Enterococcus faecalis | >128 | 32 |
| Listeria monocytogenes | 64 | 64 |
| Gram-Negative Bacteria | Bac2A (µg/mL) | Bac2A-NH2 (µg/mL) |
| Pseudomonas aeruginosa | >128 | >128 |
| Escherichia coli | >128 | >128 |
| Aeromonas salmonicida | >128 | 128 |
| Salmonella typhimurium | >128 | >128 |
| Yersinia ruckeri | >128 | >128 |
| Fungi | This compound (µg/mL) |
| Candida albicans | Data not available |
| Aspergillus fumigatus | Data not available |
Note: The amidation of the C-terminus (Bac2A-NH2) appears to enhance its activity against certain Gram-positive bacteria. However, the available data indicates limited activity of both forms against the tested Gram-negative bacteria. Further studies are required to establish the antifungal spectrum and potency of this compound.
Safety Profile: Cytotoxicity and Hemolytic Activity
A critical aspect of any therapeutic candidate is its safety profile. While specific quantitative data for this compound is limited in the public domain, the general approach to assessing the cytotoxicity and hemolytic activity of antimicrobial peptides is well-established.
Cytotoxicity: Assays using human cell lines (e.g., HeLa, HaCaT, HepG2) are crucial to determine the concentration at which the peptide becomes toxic to host cells (IC50 or LD50).
Hemolytic Activity: The lytic effect of the peptide on red blood cells is measured to assess its potential to cause hemolysis (HC50). A higher HC50 value indicates greater selectivity for microbial cells over host cells.
Experimental Protocols
To facilitate further research and validation of this compound's mechanism of action, detailed protocols for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Prepare a series of two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL).
-
Include positive (microorganism without peptide) and negative (broth only) controls.
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determine the MIC by visual inspection as the lowest concentration of the peptide that completely inhibits microbial growth.
Time-Kill Kinetics Assay
This assay assesses the rate at which an antimicrobial agent kills a microbial population over time.
Protocol:
-
Prepare cultures of the test microorganism to the logarithmic growth phase.
-
Add this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.
-
Include a growth control without the peptide.
-
Incubate the cultures under appropriate conditions.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions and plate on appropriate agar to determine the number of viable colony-forming units (CFU/mL).
-
Plot the log10 CFU/mL against time to visualize the killing kinetics.
Membrane Permeabilization Assay
This assay evaluates the ability of the peptide to disrupt the microbial cell membrane.
Protocol:
-
Wash and resuspend the microbial cells in a suitable buffer.
-
Add a fluorescent probe that is excluded by intact membranes (e.g., propidium iodide for inner membrane, N-phenyl-1-naphthylamine for outer membrane of Gram-negative bacteria).
-
Add this compound at various concentrations.
-
Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to assess cell viability and proliferation.
Protocol:
-
Seed human cells (e.g., HEK293, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to a range of concentrations of this compound for a specified period (e.g., 24, 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Hemolytic Assay
This assay determines the ability of a compound to lyse red blood cells.
Protocol:
-
Obtain fresh red blood cells (RBCs) and wash them with a buffered saline solution.
-
Prepare a suspension of RBCs (e.g., 2% v/v).
-
Add various concentrations of this compound to the RBC suspension.
-
Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only).
-
Incubate the samples for a specified time (e.g., 1 hour) at 37°C.
-
Centrifuge the samples to pellet the intact RBCs.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Calculate the percentage of hemolysis relative to the positive control.
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed dual mechanism of action of this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Caption: Hypothetical signaling pathway for this compound-induced macrophage chemoattraction.
References
A Comparative Analysis of Bac2A TFA and Other Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant pathogens has spurred significant interest in antimicrobial peptides (AMPs) as potential therapeutic alternatives. This guide provides a side-by-side comparison of Bac2A TFA, a linear variant of the bovine peptide bactenecin, with other prominent AMPs. The following sections present quantitative data on their antimicrobial, hemolytic, and cytotoxic activities, supported by detailed experimental protocols and visual diagrams to elucidate their mechanisms of action and experimental workflows.
Quantitative Performance Comparison
The therapeutic potential of an AMP is determined by its efficacy against microbial targets and its safety profile towards host cells. This section summarizes the comparative performance of Bac2A and other AMPs based on key quantitative metrics.
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency. The table below presents the MIC values (in µg/mL) of Bac2A and other selected AMPs against a range of pathogenic bacteria. Bac2A generally exhibits low to moderate activity against several tested microorganisms, with notable efficacy against Enterococcus faecalis and Listeria monocytogenes[1][2]. A synthetic derivative, Sub5-NH₂, has demonstrated significantly enhanced antimicrobial activity compared to Bac2A-NH₂[1][2].
| Peptide | S. aureus | E. faecalis | P. aeruginosa | E. coli | L. monocytogenes |
| Bac2A | >128 | 32 | >128 | >128 | 64 |
| Bac2A-NH₂ | >128 | 64 | >128 | >128 | 64 |
| Sub5-NH₂ | 8 | 8 | 16 | 16 | 8 |
| Melittin | 4 | 4 | >128 | 8 | 4 |
| Indolicidin | 32 | 32 | 128 | 64 | 16 |
| Cap18 | 16 | 16 | 4 | 2 | 16 |
| Cecropin P1 | >128 | >128 | 16 | 4 | >128 |
| Cecropin B | >128 | >128 | 32 | 8 | >128 |
Data sourced from a comparative study by Rahn et al., 2015.[1][2]
It is important to note that the trifluoroacetate (TFA) counter-ion, often present in commercially available synthetic peptides as a result of the purification process, can sometimes influence the biological activity of the peptide.[3][4] While some studies suggest TFA has no significant effect on the antimicrobial behavior of certain cationic lipopeptides, others indicate it can impact secondary structure and cellular activity.[5][6] Therefore, the specific salt form of the peptide should be considered when interpreting and comparing experimental data.
Hemolytic and Cytotoxic Activity
A critical aspect of AMP development is ensuring selectivity for microbial cells over host cells. Hemolytic assays, which measure the lysis of red blood cells, and cytotoxicity assays, which assess toxicity to other mammalian cells, are crucial for evaluating this selectivity.
Hemolytic Activity: The hemolytic activity is often expressed as the concentration of the peptide that causes 50% hemolysis (HC₅₀). A higher HC₅₀ value indicates lower toxicity to red blood cells.
| Peptide | Hemolytic Activity (at 100 µg/mL) |
| Bac2A | Not Reported |
| Cap18 | No cytotoxic effect |
| Melittin | High |
| Indolicidin | Moderate |
Cytotoxicity: The MTT assay is a common method to assess cell viability, where a lower IC₅₀ (the concentration that inhibits 50% of cell growth) indicates higher cytotoxicity.
| Peptide | Cytotoxicity (Cell Line) | IC₅₀ (µg/mL) |
| Bac2A | Not Reported | Not Reported |
| Other AMPs | Varies significantly depending on the peptide and cell line. | - |
Specific IC₅₀ values for a direct comparison of this set of AMPs are not available in the reviewed literature.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental methodologies are provided below for the key assays.
Antimicrobial Susceptibility Testing (MIC Assay)
The minimum inhibitory concentrations (MICs) of the AMPs are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]
Protocol:
-
Prepare a series of twofold dilutions of each AMP in Mueller-Hinton II broth in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Include a growth control (no AMP) and a sterility control (no bacteria) for each bacterial strain.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the AMP that completely inhibits visible bacterial growth.
Hemolytic Assay
This protocol measures the ability of AMPs to lyse red blood cells.
Protocol:
-
Collect fresh human or animal red blood cells (RBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
In a 96-well plate, add 100 µL of the AMP solution at various concentrations to 100 µL of the 2% RBC suspension.
-
Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 570 nm.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed mammalian cells (e.g., HeLa, HaCaT) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Replace the medium with fresh medium containing various concentrations of the AMPs.
-
Incubate the cells for another 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the viability of untreated control cells.
Visualizing Mechanisms and Workflows
Signaling Pathways
Bac2A has been shown to possess immunomodulatory functions, specifically acting as a chemoattractant for macrophage-like cells.[8][9] This is in contrast to other AMPs like Indolicidin and LL-37, which are more involved in suppressing lipopolysaccharide (LPS)-induced inflammatory responses.[8][9]
Caption: Proposed immunomodulatory pathway of Bac2A.
Experimental Workflows
The following diagrams illustrate the standardized workflows for the key experimental assays described in this guide.
References
- 1. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cationic Net Charge and Counter Ion Type as Antimicrobial Activity Determinant Factors of Short Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunomodulatory Activities of Small Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
Assessing the Cytotoxicity of Bac2A TFA in Research Models: A Comparative Guide
For researchers and drug development professionals, understanding the cytotoxic profile of an antimicrobial peptide (AMP) is paramount for its therapeutic potential. This guide provides a comparative assessment of the cytotoxicity of Bac2A TFA, a linear variant of the antimicrobial peptide bactenecin. Due to the limited availability of direct quantitative cytotoxic data for this compound, this guide synthesizes information on its parent compound, bactenecin, and other linear derivatives to project a likely cytotoxic profile. This is compared with data from other commonly researched antimicrobial peptides.
The Role of the TFA Counter-ion
It is important to note that Bac2A is supplied as a trifluoroacetate (TFA) salt, a common counter-ion resulting from the peptide synthesis and purification process. Researchers should be aware that the TFA counter-ion itself can exhibit biological activity, potentially influencing cell proliferation and cytotoxicity assays. Therefore, it is crucial to include appropriate controls in experimental designs to account for any effects of TFA.
Comparative Cytotoxicity of Antimicrobial Peptides
The following table summarizes the available cytotoxicity data for various antimicrobial peptides. It is important to consider that the experimental conditions, such as the cell lines and assays used, vary between studies, which can influence the results.
| Peptide | Research Model | Assay | Key Findings |
| Bactenecin (parent of Bac2A) | Rat embryonic neurons, fetal rat astrocytes, human glioblastoma cells | Not specified | Strongly cytotoxic.[1] |
| Linear Bactenecin Derivatives | Not specified | Not specified | Generally designed to have lower cytotoxicity than native bactenecin.[1] |
| DP7 | Human erythrocytes, HEK 293 cells, human epithelial fibroblasts | Hemolysis, MTT | Lower cytotoxicity compared to parent peptide HH2.[2] |
| HH2 | Human erythrocytes | Hemolysis | 50% hemolytic concentration of 415 mg/liter.[2] |
| KSL-W | hMSCs, L929 cells, MG63 cells | ATP bioluminescence | Strongest cytotoxic effect among KSL, KSL-W, and Dadapin-1. |
| Dadapin-1 | MG63 cells | ATP bioluminescence | Lowest cytotoxicity among KSL, KSL-W, and Dadapin-1. |
| Melittin | Human red blood cells, lymphocytes | Hemolysis, Cell viability | Smallest therapeutic index (most toxic) compared to cecropins and magainins. |
| Cecropin A | Human red blood cells, lymphocytes | Hemolysis, Cell viability | Highest therapeutic index (least toxic) compared to magainins and melittin. |
| GF-17 | BEAS-2B cells | CCK-8 | High bactericidal activity but also high hemolytic activity, leading to a low therapeutic index. |
| LL-37 | BEAS-2B cells | CCK-8 | Lower hemolytic activity compared to GF-17, resulting in a higher therapeutic index. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of cytotoxicity data. Below are generalized protocols for common cytotoxicity assays used for antimicrobial peptides.
Mammalian Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the antimicrobial peptide in a suitable cell culture medium. Remove the old medium from the cells and add the peptide solutions to the wells. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of peptide that causes 50% inhibition of cell viability) can be determined by plotting cell viability against peptide concentration.
Hemolysis Assay
The hemolysis assay assesses the membrane-disrupting ability of peptides on red blood cells.
-
Red Blood Cell Preparation: Obtain fresh human red blood cells (hRBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes). Resuspend the pelleted hRBCs in PBS to a final concentration of 4% (v/v).
-
Peptide Incubation: Add 100 µL of the hRBC suspension to 100 µL of the antimicrobial peptide solution (at various concentrations) in a 96-well plate.
-
Controls: Include a negative control (hRBCs in PBS) and a positive control (hRBCs in 0.1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact hRBCs.
-
Absorbance Measurement: Carefully transfer 100 µL of the supernatant to a new 96-well plate and measure the absorbance at 540 nm, which corresponds to the released hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100. The HC50 value (the concentration of peptide that causes 50% hemolysis) can be determined.
Visualizing Experimental Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing cytotoxicity and a generalized mechanism of action for membrane-disrupting antimicrobial peptides.
References
Safety Operating Guide
Proper Disposal of Bac2A TFA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Bac2A TFA (trifluoroacetate), adherence to proper disposal procedures is critical for ensuring laboratory safety and environmental protection. As a peptide salt containing trifluoroacetic acid (TFA), this compound waste is classified as hazardous and requires specific handling and disposal methods. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.
Quantitative Data for Disposal and Safety
The following table summarizes key quantitative data relevant to the handling and disposal of this compound and trifluoroacetic acid. This information is crucial for risk assessment and for defining procedural limits within the laboratory.
| Parameter | Value/Guideline | Source(s) |
| Spill Thresholds | ||
| Minor Spill | < 500 mL | [1] |
| Major Spill | > 500 mL | [1] |
| Hazardous Waste Accumulation Limits (in Satellite Accumulation Area) | ||
| General Hazardous Waste | 55 gallons | [2] |
| Acutely Toxic (P-list) Waste* | 1 quart (liquid) or 1 kg (solid) | [2] |
| Aquatic Toxicity of Trifluoroacetic Acid | ||
| EC50 (Aquatic Invertebrates, 21 days) | >25 mg/L | |
| NOEC (Aquatic Invertebrates, 21 days) | ≥25 mg/L | |
| pH for Neutralization | ||
| Target pH for Neutralized Aqueous Waste | 5.5 - 9.0 | [3] |
*While TFA is not explicitly on the EPA's P-list, its corrosive nature and toxicity to aquatic life warrant handling with a high degree of caution, and these limits provide a conservative benchmark.
Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound is governed by the hazardous nature of the trifluoroacetic acid component. The following protocol outlines the necessary steps for safe disposal.
1. Waste Collection and Segregation:
-
Designated Waste Container: All waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be collected in a designated hazardous waste container.[1][4]
-
Container Material: The container must be made of a material compatible with strong acids, such as glass or specific types of plastic. Metal containers should not be used.[1][5]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound" or "Trifluoroacetic Acid Waste." Avoid using abbreviations.[4]
-
Segregation: this compound waste must be segregated from incompatible materials, particularly bases, oxidizing agents, and reducing agents, to prevent violent reactions.[1][6]
2. Waste Storage:
-
Closed Containers: Waste containers must be kept tightly closed except when adding waste.[1][5]
-
Satellite Accumulation Area (SAA): The waste container should be stored in a designated SAA, which is at or near the point of generation.[2][6]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
3. Waste Disposal Request:
-
Environmental Health & Safety (EH&S): Disposal of hazardous waste is managed through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Chemical Waste Pickup Request: Once the waste container is nearly full (approximately 80%), a chemical waste pickup request must be submitted to EH&S.[4] Do not overfill containers.
4. Spill and Emergency Procedures:
-
Minor Spills (< 500 mL):
-
Alert personnel in the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Major Spills (> 500 mL):
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if necessary.
-
Contact your institution's emergency response team or EH&S.[1] Do not attempt to clean up a major spill without specialized training and equipment.
-
Important Considerations:
-
Drain Disposal is Prohibited: Under no circumstances should this compound or trifluoroacetic acid waste be poured down the drain.[1][7] TFA is persistent in the environment and harmful to aquatic life.[8][9]
-
Neutralization: While neutralization with a weak base can be a treatment method for acidic waste, this should only be performed by trained personnel following a specific, validated protocol. Improper neutralization can generate heat and hazardous fumes.
Experimental Protocols Referenced in Waste Management
While no specific experimental protocol for the disposal of this compound exists beyond the procedural guidelines for hazardous waste, laboratory protocols for the removal of TFA from peptide samples are relevant as they generate TFA-containing waste streams that must be properly managed. These methods include:
-
TFA/HCl Exchange: This procedure involves dissolving the peptide in a solution of hydrochloric acid and then lyophilizing the sample. This process is often repeated to reduce the TFA content to acceptable levels. The resulting waste will contain both TFA and HCl.
-
Anion Exchange Chromatography: The peptide-TFA salt is loaded onto a strong anion exchange resin. The TFA is displaced by a different counter-ion, such as acetate, and the purified peptide is eluted. The waste generated will contain the TFA salt.
The waste from these procedures must be collected and disposed of as hazardous waste, following the protocol outlined above.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. oshe.uthm.edu.my [oshe.uthm.edu.my]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guide for Handling Bac2A TFA
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of Bac2A TFA.
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for this compound. Adherence to these guidelines is critical to ensure a safe laboratory environment and to minimize risks associated with the handling of this peptide. This compound, while a valuable research tool, contains trifluoroacetic acid (TFA), a corrosive and hazardous substance requiring stringent safety measures.
I. Hazard Identification and Quantitative Data
This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] The primary hazard is associated with the trifluoroacetic acid component, which is a strong acid that can cause severe skin burns and eye damage.[2][3]
Quantitative Data for Trifluoroacetic Acid (TFA)
| Property | Value | Source |
| Vapor Pressure | 107 mbar @ 25 °C | [4] |
| Specific Gravity | 1.535 | [4] |
| Viscosity | 0.813 cP @ 25 °C | [4] |
| Occupational Exposure Limits | Not established. Treat as a hazardous substance and minimize exposure. | [1][5] |
II. Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following equipment must be worn at all times:
-
Eye Protection: Chemical safety goggles that meet the ANSI Z.87.1 standard are required. When there is a splash hazard, a face shield must be worn in addition to safety goggles.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are suitable for handling small quantities. For larger volumes or prolonged handling, heavy-duty gloves such as butyl rubber or Viton are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Body Protection: A properly fitting laboratory coat must be worn and fully buttoned.
-
Footwear: Closed-toe and closed-heel shoes must be worn.
-
Respiratory Protection: All handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood to avoid inhalation.
III. Operational Plan: Step-by-Step Handling Protocol
A. Preparation and Weighing:
-
Work Area Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. The work area should be clean and free of clutter.
-
Gather Materials: Assemble all necessary equipment, including PPE, spatulas, weighing paper, and waste containers, inside the fume hood.
-
Weighing:
-
Carefully open the this compound container inside the fume hood.
-
Use a clean spatula to transfer the desired amount of the peptide to a tared weighing vessel.
-
Avoid creating dust. If any material is spilled, follow the spill cleanup procedures outlined in Section V.
-
Securely close the this compound container immediately after weighing.
-
B. Dissolution:
-
Solvent Addition: In the chemical fume hood, add the desired solvent to the vessel containing the weighed this compound.
-
Mixing: Gently swirl or vortex the solution to ensure complete dissolution.
C. Storage:
-
Short-term Storage (Solutions): Store solutions in clearly labeled, tightly sealed containers in a refrigerator or freezer as appropriate for the specific experiment.
-
Long-term Storage (Solid): Store the primary container of this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizers, and metals.
IV. Disposal Plan: Step-by-Step Waste Management
All this compound waste is considered hazardous and must be disposed of accordingly.
-
Segregation: Keep this compound waste separate from other waste streams.
-
Containerization:
-
Solid Waste: Collect contaminated items such as gloves, weighing paper, and pipette tips in a designated, labeled, and sealed hazardous waste bag or container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof, and chemically compatible container. Do not overfill the container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour this compound waste down the drain.[6]
V. Emergency Protocols
A. Spill Response:
-
Minor Spill (inside a chemical fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, neutralize the spill with an acid neutralizer such as sodium carbonate.
-
Absorb the neutralized spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable laboratory detergent and water.
-
-
Major Spill (outside a chemical fume hood or a large volume):
-
Evacuate: Immediately evacuate the laboratory and alert all personnel to leave the area.
-
Isolate: Close the laboratory doors and post a warning sign.
-
Notify: Contact your institution's EHS and emergency response team immediately. Provide details of the spill, including the chemical name and approximate quantity.
-
Do not attempt to clean up a major spill yourself.
-
B. Personal Exposure:
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing while continuing to flush.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, provide artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
VI. Visual Guides
Safe Handling Workflow for this compound
Caption: A workflow for the safe handling of this compound from preparation to disposal.
Emergency Response for this compound Exposure
Caption: Decision tree for immediate actions following personal exposure to this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
